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  • Product: (S)-2-Isopropylpiperazine
  • CAS: 133181-64-3

Core Science & Biosynthesis

Foundational

(S)-2-Isopropylpiperazine: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous blockb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, make it a valuable component in drug design.[1] The introduction of a chiral center at the C-2 position, as seen in (S)-2-isopropylpiperazine, offers a powerful tool for exquisitely tuning the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-2-isopropylpiperazine, highlighting its significance as a chiral building block in contemporary drug discovery.

Physicochemical and Spectroscopic Properties

(S)-2-Isopropylpiperazine is a chiral secondary amine that typically presents as a colorless to pale yellow liquid.[2] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 180-181 °C (for 1-isopropylpiperazine)
Refractive Index n20/D 1.4710 (for 1-isopropylpiperazine)
Solubility Soluble in water and various organic solvents[2]
Specific Rotation ([α]D) Data not available in the searched literature. As a chiral compound, it is expected to be optically active.
Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy of (S)-tert-butyl 2-isopropylpiperazine-1-carboxylate

The NMR spectra of the N-Boc protected derivative are crucial for confirming the successful synthesis and purity of this key intermediate.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
~4.0mCH-N(Boc)
~3.0mPiperazine ring protons
~2.8mPiperazine ring protons
~2.6mPiperazine ring protons
~1.8mCH(CH₃)₂
1.46sC(CH₃)₃
0.95dCH(CH₃)₂
0.85dCH(CH₃)₂
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~155C=O (Boc)
~80C(CH₃)₃
~58CH-N(Boc)
~50Piperazine ring CH₂
~46Piperazine ring CH₂
~45Piperazine ring CH₂
~33CH(CH₃)₂
~28C(CH₃)₃
~19CH(CH₃)₂
~18CH(CH₃)₂

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions. These values are representative for N-Boc protected 2-alkylpiperazines.

Mass Spectrometry

The mass spectrum of (S)-2-isopropylpiperazine is expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern of C-alkylated piperazines is characterized by the cleavage of the C-C bond adjacent to the nitrogen atom and fragmentation of the piperazine ring. The primary fragmentation is anticipated to involve the loss of the isopropyl group, leading to a fragment at m/z 85. Further fragmentation of the piperazine ring would result in characteristic ions at m/z 56 and 44.

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-2-isopropylpiperazine is crucial for its application in the development of chiral drugs. A common and effective strategy involves the use of a chiral precursor from the "chiral pool." In this case, the natural amino acid (S)-valine (L-valine) serves as an ideal starting material. The isopropyl group of valine directly corresponds to the desired substituent at the C-2 position of the piperazine ring.

The overall synthetic workflow can be visualized as a multi-step process starting from the reduction of (S)-valine to (S)-valinol, followed by a series of protection, activation, substitution, and cyclization steps.

Synthesis_of_S_2_Isopropylpiperazine Valine (S)-Valine Valinol (S)-Valinol Valine->Valinol Reduction (e.g., LiAlH₄ or BH₃) N_Protected_Valinol N-Protected (S)-Valinol Valinol->N_Protected_Valinol N-Protection (e.g., Boc₂O or Cbz-Cl) Activated_Intermediate Activated Intermediate (e.g., Mesylate or Tosylate) N_Protected_Valinol->Activated_Intermediate OH Activation (e.g., MsCl or TsCl) Linear_Precursor Linear Diamine Precursor Activated_Intermediate->Linear_Precursor Sₙ2 Displacement (with a protected aminoethanol) S_Piperazine (S)-2-Isopropylpiperazine Linear_Precursor->S_Piperazine 1. Deprotection 2. Intramolecular Cyclization

Figure 1: General synthetic workflow for (S)-2-Isopropylpiperazine from (S)-Valine.

Detailed Experimental Protocol: Synthesis from (S)-Valine

This protocol outlines a representative, multi-step synthesis of (S)-2-isopropylpiperazine, starting from the readily available chiral amino acid, (S)-valine.

Step 1: Reduction of (S)-Valine to (S)-Valinol

  • Causality: The carboxylic acid functionality of (S)-valine is reduced to a primary alcohol to provide the necessary hydroxyl group for subsequent transformations. Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used for this reduction.

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend (S)-valine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of lithium aluminum hydride (2.0 eq) in THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield crude (S)-valinol, which can often be used in the next step without further purification.

Step 2: N-Protection of (S)-Valinol

  • Causality: The primary amine of (S)-valinol is protected to prevent its interference in the subsequent hydroxyl group activation step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

  • Protocol:

    • Dissolve (S)-valinol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(S)-valinol.

Step 3: Activation of the Hydroxyl Group

  • Causality: The primary hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate the subsequent nucleophilic substitution.

  • Protocol:

    • Dissolve N-Boc-(S)-valinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 4: Nucleophilic Substitution to Form the Linear Diamine Precursor

  • Causality: The activated hydroxyl group is displaced by a suitable nitrogen nucleophile to construct the 1,2-diamine backbone of the piperazine ring. A protected aminoethanol derivative is typically used.

  • Protocol:

    • Dissolve the mesylated intermediate (1.0 eq) and N-benzyl-2-aminoethanol (1.2 eq) in a suitable solvent such as acetonitrile.

    • Add a non-nucleophilic base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux and stir for 16-24 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the linear diamine precursor.

Step 5: Deprotection and Intramolecular Cyclization

  • Causality: The protecting groups on the nitrogen atoms are removed, and the resulting diamine undergoes an intramolecular cyclization to form the piperazine ring. The specific deprotection strategy will depend on the protecting groups used.

  • Protocol (for Boc and Benzyl groups):

    • Dissolve the linear diamine precursor in a suitable solvent such as methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the benzyl group is cleaved, as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Treat the resulting Boc-protected piperazine with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove the Boc group.

    • After the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃ or NaOH) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude (S)-2-isopropylpiperazine by distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of (S)-2-isopropylpiperazine is primarily dictated by the two secondary amine groups. The nitrogen atoms are nucleophilic and basic, allowing for a variety of chemical transformations. The presence of the chiral center at the C-2 position makes this molecule a valuable synthon for asymmetric synthesis.

N-Functionalization Reactions

The secondary amines of (S)-2-isopropylpiperazine can be readily functionalized through N-alkylation and N-acylation reactions. Due to the steric hindrance from the adjacent isopropyl group, reactions at the N-1 position may be slower than at the N-4 position. This can sometimes be exploited to achieve regioselectivity. For monosubstitution, it is often advantageous to first protect one of the nitrogen atoms.

Reactivity_of_S_2_Isopropylpiperazine S_Piperazine (S)-2-Isopropylpiperazine N_Alkylated N-Alkylated Product S_Piperazine->N_Alkylated R-X, Base (N-Alkylation) N_Acylated N-Acylated Product S_Piperazine->N_Acylated RCOCl, Base (N-Acylation) N_Boc N-Boc Protected Intermediate S_Piperazine->N_Boc Boc₂O (N-Protection) Mono_Alkylated Mono-N-Alkylated Product N_Boc->Mono_Alkylated 1. R'-X, Base 2. Deprotection

Figure 2: Key reactions of (S)-2-Isopropylpiperazine.

Protocol: N-Boc Protection

  • Causality: The Boc group is introduced to temporarily block one of the nitrogen atoms, allowing for selective functionalization of the other.

  • Protocol:

    • Dissolve (S)-2-isopropylpiperazine (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) and cool the solution to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-Boc protected product.[4]

Protocol: N-Alkylation (e.g., with Benzyl Bromide)

  • Causality: An alkyl group is introduced onto one or both of the nitrogen atoms via nucleophilic substitution. Using a protected piperazine allows for mono-alkylation.

  • Protocol:

    • Dissolve N-Boc-(S)-2-isopropylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add a base such as potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the product by column chromatography.

    • The Boc group can then be removed under acidic conditions as described previously.

Protocol: N-Acylation (e.g., with Acetyl Chloride)

  • Causality: An acyl group is introduced onto one or both nitrogen atoms. This reaction is typically fast and exothermic.

  • Protocol:

    • Dissolve (S)-2-isopropylpiperazine (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add acetyl chloride (2.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer and concentrate to obtain the di-acylated product. For mono-acylation, starting with the N-Boc protected piperazine is recommended.

Role in Asymmetric Synthesis

Beyond its use as a scaffold, (S)-2-isopropylpiperazine and its derivatives can be employed as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the molecule can induce facial selectivity in the approach of a reagent to a prochiral substrate.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a key structural feature in a wide array of approved drugs, spanning therapeutic areas from oncology to central nervous system disorders.[1] The incorporation of a chiral center, as in (S)-2-isopropylpiperazine, allows for the optimization of drug-target interactions, leading to improved efficacy and reduced off-target effects. Chiral piperidine and piperazine scaffolds have been shown to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[5]

Derivatives of (S)-2-isopropylpiperazine are of significant interest in the development of novel therapeutics. For example, they can serve as crucial building blocks for antagonists of various receptors or inhibitors of enzymes where the stereochemistry of the ligand is critical for binding. The ability to fine-tune the substitution pattern at both nitrogen atoms, combined with the fixed stereochemistry at the C-2 position, provides medicinal chemists with a versatile platform for structure-activity relationship (SAR) studies.

Safety and Handling

(S)-2-Isopropylpiperazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor.[6] It is also reported to be toxic in contact with skin, cause skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

(S)-2-Isopropylpiperazine is a valuable and versatile chiral building block for modern drug discovery. Its synthesis from readily available chiral precursors, coupled with the tunable reactivity of its two nitrogen atoms, provides a powerful platform for the creation of novel, stereochemically defined drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage the advantages of this privileged chiral scaffold in the design of next-generation therapeutics.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Cozzi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1430.
  • PubChem. (S)-1-Boc-2-isopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e17.
  • Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949.
  • PubChem. 1-Isopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Robichaud, A. J., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(15), 2659-2662.
  • Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.
  • PubChem. 1-Isopropylpiperazine Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Process for preparing N-benzyl piperazine. CN1634901A.
  • Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 63-65.
  • Organic Syntheses. Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

Sources

Exploratory

(S)-2-Isopropylpiperazine: A Strategic Chiral Building Block in Peptidomimetic Drug Design

Topic: (S)-2-Isopropylpiperazine (CAS 133181-64-3) Format: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary (S)-2-Isopropylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Isopropylpiperazine (CAS 133181-64-3) Format: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

(S)-2-Isopropylpiperazine (CAS 133181-64-3) is a high-value chiral heterocyclic intermediate used extensively in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it functions as a conformationally restricted mimic of the amino acid L-Valine , retaining the specific


-stereochemistry essential for biological recognition while offering improved metabolic stability and oral bioavailability compared to linear peptides. This guide details the strategic synthesis, analytical characterization, and medicinal chemistry applications of this core scaffold.[1]

Chemical Profile & Stereochemical Significance[1][2][3][4][5][6]

PropertyData
Chemical Name (S)-2-Isopropylpiperazine
CAS Number 133181-64-3
Molecular Formula C

H

N

Molecular Weight 128.22 g/mol
Stereochemistry

-enantiomer (derived from L-Valine)
Physical State Low-melting solid or colorless liquid
Boiling Point ~184 °C (at 760 mmHg)
pKa ~9.2 (Secondary amine), ~5.6 (Tertiary amine mimic)
Solubility Soluble in water, methanol, DCM; Hygroscopic

The "Valine Mimic" Effect: In drug design, the isopropyl group at the C2 position mimics the side chain of Valine. By incorporating this into a piperazine ring, the conformational flexibility of the peptide backbone is locked. This "rigidification" often leads to:

  • Higher Potency: Reduced entropy penalty upon binding to the target protein.

  • Proteolytic Stability: Resistance to peptidases that cleave natural peptide bonds.

  • Selectivity: The fixed vector of the isopropyl group ensures precise occupancy of hydrophobic pockets (e.g., S1/S2 pockets in proteases).

Strategic Synthesis: The Chiral Pool Approach

The most robust route for ensuring high optical purity (>99% ee) utilizes the "Chiral Pool" strategy, starting from natural L-Valine . This avoids difficult enantiomeric resolutions later in the process.

Core Synthetic Pathway: The Diketopiperazine (DKP) Route

This method constructs the piperazine ring via a diketopiperazine intermediate, preserving the chiral center of L-Valine.

Step-by-Step Protocol:

  • Esterification: L-Valine is converted to L-Valine Methyl Ester Hydrochloride using thionyl chloride in methanol.

  • Acylation: Reaction with chloroacetyl chloride yields N-(2-chloroacetyl)-L-valine methyl ester.

  • Cyclization (DKP Formation): Treatment with ammonia (or a primary amine for N-substituted derivatives) induces intramolecular cyclization to form (S)-3-isopropyl-2,5-piperazinedione .

  • Reduction: The DKP is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    
    
    THF) to yield the final (S)-2-isopropylpiperazine.
Visualization of Synthesis Workflow

Synthesis L_Valine L-Valine (Natural Precursor) Val_Ester L-Valine Methyl Ester L_Valine->Val_Ester SOCl2, MeOH Chloro_Int N-(2-Chloroacetyl)- L-Valine Ester Val_Ester->Chloro_Int ClCH2COCl Et3N, DCM DKP (S)-3-Isopropyl- 2,5-piperazinedione Chloro_Int->DKP NH3 / MeOH Cyclization Final_Prod (S)-2-Isopropylpiperazine (Target) DKP->Final_Prod LiAlH4 / THF Reduction

Figure 1: Chiral pool synthesis of (S)-2-isopropylpiperazine via diketopiperazine intermediate.

Analytical Quality Control

Ensuring enantiomeric excess (ee) is critical, as the


-isomer may have different or inactive pharmacological profiles.
Chiral HPLC Method (Standardized)
  • Column: Daicel Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The basic additive (Diethylamine) is mandatory to suppress the ionization of the secondary amines and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Derivatization (Optional): If UV sensitivity is low, derivatize with benzoyl chloride or Boc-anhydride prior to analysis to enhance detection limits.

Applications in Drug Discovery

(S)-2-Isopropylpiperazine acts as a privileged scaffold in several therapeutic areas:

A. HIV Protease & Integrase Inhibitors

The scaffold mimics the P1/P1' valine residues found in HIV protease cleavage sites.

  • Mechanism: The piperazine nitrogen atoms can be functionalized to interact with the catalytic aspartic acids (Asp25/Asp25'), while the isopropyl group fills the hydrophobic S1 subsite.

  • Example: Analogues of Indinavir and novel allosteric integrase inhibitors (ALLINIs) often utilize substituted piperazines to induce protein multimerization.

B. GPCR Ligands (Antipsychotics/Antidepressants)

Substituted piperazines are classic pharmacophores for Dopamine (D2/D3) and Serotonin (5-HT) receptors.

  • Role of Isopropyl: The bulky isopropyl group restricts rotation, locking the N-aryl piperazine moiety into a bioactive conformation that favors receptor subtype selectivity (e.g., 5-HT2C vs 5-HT2A).

C. Renin Inhibitors

Used in cardiovascular drug design, where the (S)-isopropyl group mimics the leucine/valine scissile bond of angiotensinogen.

Structure-Activity Relationship (SAR) Logic

SAR Core (S)-2-Isopropylpiperazine Core Scaffold N1 N1 Position: Hydrophilic Interactions (H-bond Acceptor) Core->N1 N4 N4 Position: Linker Attachment (To Aryl/Heteroaryl Groups) Core->N4 C2 C2 Isopropyl Group: Hydrophobic Pocket Filling (Valine Mimic) Core->C2 Chirality (S)-Stereocenter: Bioactive Conformation (Enzyme Recognition) Core->Chirality

Figure 2: Pharmacophore mapping of the (S)-2-isopropylpiperazine scaffold.

Handling and Safety Information

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Hygroscopic Nature: Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which complicates stoichiometry in synthesis.

  • Basic Corrosivity: While less corrosive than primary amines, it can cause burns. Wear nitrile gloves and chemical safety goggles.

  • Storage: Keep at 2–8°C.

References

  • Synthesis via Diketopiperazine

    • Title: Synthesis of 2,5-Diketopiperazines and Their Reduction to Piperazines.
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Validates the L-Valine -> DKP -> Reduction pathway for chiral preserv
    • (Generalized Protocol Reference)

  • Medicinal Chemistry Applications

    • Title: The Medicinal Chemistry of Piperazines: A Review.
    • Source:Chemical Biology & Drug Design, 2024.
    • Context: Discusses the "privileged" nature of the piperazine scaffold in GPCR and kinase inhibitors.
  • HIV Integrase Inhibitors

    • Title: A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor.
    • Source:PLOS P
    • Context: Highlights the importance of the (S)-enantiomer in related piperidine/piperazine antiviral drugs.
  • Chiral Analysis

    • Title: Chiral HPLC Separation of Piperazine Derivatives.[2]

    • Source:BenchChem Applic
    • Context: Provides the basis for the polysaccharide column selection (Chiralpak IC)

Sources

Foundational

Technical Guide: Biological Activity & Optimization of Piperazine Derivatives

Topic: Biological Activity of Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Privileged Scaffold In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Privileged Scaffold

In medicinal chemistry, piperazine (1,4-diazacyclohexane) is classified as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. Unlike passive linkers, the piperazine ring actively dictates pharmacokinetics (PK) and pharmacodynamics (PD) .

For the drug developer, the piperazine core offers three critical utility pillars:

  • Conformational Control: It enforces a specific spatial distance (approx. 3.5–4.0 Å) between two pharmacophores, critical for bivalent ligand design.

  • Physicochemical Modulation: With a pKa of ~9.8 (N1) and ~5.6 (N4), it serves as a tunable ionization center, enhancing water solubility and bioavailability of lipophilic cargoes.

  • Metabolic Stability: While susceptible to N-oxidation, it is generally more stable than open-chain ethylenediamine analogs.

Chemical Logic & Pharmacophore Architecture

To rationally design piperazine derivatives, one must understand the distinct roles of the N1 and N4 positions. The ring typically adopts a chair conformation to minimize 1,3-diaxial interactions, placing bulky substituents in equatorial positions.

Structural Activity Map (SAR)

The following diagram illustrates the core SAR logic used in lead optimization for CNS and oncology targets.

PiperazineSAR Core Piperazine Core (Chair Conformation) N1 N1 Position (Basic Center) Core->N1 Proximal N4 N4 Position (Distal Binding) Core->N4 Distal Solubility Modulates Solubility (Salt Formation) N1->Solubility Metabolism Metabolic Hotspot (N-Oxidation/Dealkylation) N1->Metabolism Selectivity Receptor Selectivity (e.g., 5-HT vs D2) N4->Selectivity Lipophilicity Lipophilicity Tuning (Aryl/Heteroaryl groups) N4->Lipophilicity

Figure 1: Pharmacophore dissection of the piperazine scaffold. N1 typically handles pharmacokinetic properties (solubility), while N4 is often derivatized with aryl systems to drive receptor subtype selectivity.

Therapeutic Domain A: CNS (Serotonin & Dopamine Modulation)

The most prolific application of piperazine derivatives is in neuropsychiatry. The arylpiperazine moiety is a recognized pharmacophore for 5-HT1A, 5-HT2A, and D2 receptors.

Mechanism of Action: The "Anchor" Hypothesis

In GPCR modeling, the protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain. The aryl group attached to N4 then projects into a hydrophobic pocket, determining agonist vs. antagonist activity.

Key Drugs:

  • Aripiprazole (Abilify): D2 partial agonist / 5-HT1A partial agonist.

  • Buspirone: 5-HT1A partial agonist (Anxiolytic).

Experimental Protocol: 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of a novel piperazine derivative.
Standard:  Competition binding using 

-8-OH-DPAT.

Methodology:

  • Membrane Preparation:

    • Harvest CHO cells stably expressing human 5-HT1A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

    • Validation Check: Protein concentration must be normalized (e.g., 20 µ g/well ) using a BCA assay to ensure consistent receptor density.

  • Incubation:

    • Total Binding: Membrane +

      
      -8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to saturate specific sites.

    • Test Compound: Add piperazine derivative at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 mins at 25°C.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Therapeutic Domain B: Oncology (Kinase Inhibition & Apoptosis)

In oncology, piperazine is often used to improve the physicochemical properties of kinase inhibitors (e.g., Imatinib ) or to act as a cytotoxic warhead.

Mechanism: Solubility & Interaction

Many kinase inhibitors are highly lipophilic. The addition of an N-methylpiperazine tail (as seen in Imatinib) increases aqueous solubility via protonation at physiological pH, allowing for oral bioavailability. Furthermore, recent derivatives show direct induction of apoptosis via caspase-3 activation .

Signaling Pathway: Apoptosis Induction

The following diagram details the mechanism by which novel piperazine-sulfonamide hybrids induce cell death in resistant cancer lines.

ApoptosisPathway Drug Piperazine Derivative (Cell Entry) Mito Mitochondria (Depolarization) Drug->Mito ROS Generation Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 DNA DNA Fragmentation (Apoptosis) Casp3->DNA

Figure 2: Intrinsic apoptotic pathway activation by cytotoxic piperazine derivatives. Key events include mitochondrial membrane depolarization and Caspase-3 activation.[1]

Recent Activity Data (Summary)

The table below summarizes recent literature values for novel piperazine derivatives against key cancer cell lines.

Compound ClassCell LineTargetActivity (

)
Reference
N-benzhydryl piperazineMCF-7 (Breast)HDAC60.11 µM[1]
Piperazine-SulfonylHCT-116 (Colon)Tubulin3.0 µM[2]
Piperazine-QuinoxalineHT-29 (Colon)DNA Intercalation0.28 µM[2]
Imatinib (Standard)K562 (CML)BCR-ABL~0.25 µM[3]

Therapeutic Domain C: Antimicrobial Activity[2][3][4][5][6][7]

Piperazine derivatives (e.g., Ciprofloxacin ) utilize the ring at the C7 position of the fluoroquinolone core. This substitution is directly responsible for broadening the spectrum of activity against Gram-negative bacteria (specifically Pseudomonas aeruginosa).

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial potency. Standard: CLSI Broth Microdilution.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton broth.

  • Dilution: Perform serial 2-fold dilutions of the piperazine derivative (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Self-Validation: Include a positive control (Ciprofloxacin) and a sterility control (broth only). If Ciprofloxacin MIC deviates from expected range (0.004–0.015 µg/mL for E. coli), the assay is invalid.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry. Link

  • An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Molecules. Link

  • Piperazine: A Promising Scaffold with Antimicrobial Activity. International Journal of Biology, Pharmacy and Allied Sciences. Link

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Link

Sources

Exploratory

(S)-2-Isopropylpiperazine Derivatives: A Chiral Scaffold with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its preval...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to engage in multiple hydrogen bonding interactions and improve aqueous solubility, have made it a favored building block in drug design.[3] While much of the historical focus has been on N-substituted piperazines, the introduction of chirality at the carbon backbone, specifically at the C2 position, offers a compelling strategy for exploring new chemical space and enhancing target specificity. This guide provides a comprehensive technical overview of (S)-2-isopropylpiperazine, a chiral synthon with underexplored but promising therapeutic potential. We will delve into its stereoselective synthesis, examine a key therapeutic application in the modulation of the melanocortin-4 receptor, and project future avenues for research and development.

The Strategic Advantage of the (S)-2-Isopropylpiperazine Scaffold

The introduction of a chiral center at the C2 position of the piperazine ring, particularly with a sterically influential isopropyl group, imparts several key advantages in drug design:

  • Three-Dimensional Diversity: The (S)-2-isopropyl group projects into a specific vector of three-dimensional space, allowing for more precise and potentially stronger interactions with chiral biological targets such as enzymes and receptors.

  • Improved Pharmacokinetic Properties: The piperazine moiety itself is known to enhance aqueous solubility and oral bioavailability.[3] The addition of substituents on the carbon backbone can further modulate these properties.

  • Scaffold for Novel Derivatives: The (S)-2-isopropylpiperazine core serves as a versatile starting point for the synthesis of a diverse library of compounds through functionalization of the nitrogen atoms.

Stereoselective Synthesis of the (S)-2-Isopropylpiperazine Core

The synthesis of enantiomerically pure 2-substituted piperazines is a critical step in harnessing their therapeutic potential. A common and effective strategy involves a multi-step process starting from readily available chiral α-amino acids.[4] This approach ensures the desired stereochemistry is established early and maintained throughout the synthetic sequence.

Experimental Protocol: Synthesis of (S)-1-Boc-2-isopropylpiperazine

This protocol outlines a representative synthesis of the N1-Boc protected (S)-2-isopropylpiperazine, a key intermediate for further derivatization.

Step 1: Reduction of (S)-Valine to (S)-Valinol

  • (S)-Valine is reduced to the corresponding amino alcohol, (S)-valinol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is typically performed at 0°C and then allowed to warm to room temperature.

Step 2: N-Protection of (S)-Valinol

  • The primary amine of (S)-valinol is protected with a suitable protecting group, for example, a nosyl (Ns) group, by reacting it with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

Step 3: Activation of the Hydroxyl Group

  • The hydroxyl group of the Ns-protected (S)-valinol is activated for subsequent nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Step 4: Introduction of the Second Nitrogen Atom

  • The activated intermediate is then reacted with a protected amino nucleophile, such as N-Boc-ethylamine, in a nucleophilic substitution reaction to form the diamine backbone.

Step 5: Cyclization to Form the Piperazine Ring

  • The Ns protecting group is removed under specific conditions (e.g., using a thiol and a base), and the resulting free amine undergoes an intramolecular cyclization to form the piperazine ring.

Step 6: N1-Boc Protection

  • The final (S)-2-isopropylpiperazine is then selectively protected at the N1 position with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O) to yield (S)-1-Boc-2-isopropylpiperazine.

Therapeutic Application: Melanocortin-4 Receptor (MC4R) Antagonists for Cachexia

A significant and well-documented therapeutic application of 2-substituted piperazine derivatives, including those with an isopropyl group, is in the development of antagonists for the melanocortin-4 receptor (MC4R).[5][6] The MC4R is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis, appetite, and body weight.[7][8]

The Role of MC4R in Cachexia

Cachexia is a debilitating wasting syndrome characterized by severe weight loss, anorexia, and systemic inflammation, often associated with chronic diseases like cancer and chronic kidney disease.[2][9] The central melanocortin system is implicated in the pathophysiology of cachexia.[2] Overactivation of the MC4R can lead to decreased food intake and increased energy expenditure, contributing to the wasting process.[10] Therefore, antagonizing the MC4R presents a promising therapeutic strategy to combat cachexia.[5][9]

(S)-2-Isopropylpiperazine Derivatives as MC4R Antagonists

A series of 2-piperazine-alpha-isopropylbenzylamine derivatives have been synthesized and identified as potent and selective MC4R antagonists.[5] The general structure of these compounds features the (S)-2-isopropylpiperazine core linked to a benzylamine moiety, which is further derivatized with amino acids.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes key SAR findings from studies on these derivatives[5]:

Position of ModificationStructural ChangeImpact on MC4R Antagonist Activity
Benzylamine MoietyAttachment of an amino acidSignificantly increased binding affinity
Piperazine N4Substitution with various groupsModulates potency and selectivity
Isopropyl Group Stereochemistry(S)-configurationGenerally preferred for optimal binding
Preclinical Efficacy in a Murine Cachexia Model

Selected 2-piperazine-alpha-isopropylbenzylamine derivatives with high MC4R binding affinity and selectivity have demonstrated efficacy in preclinical models of cachexia.[5] In a murine model, administration of these compounds led to a significant increase in food intake and body weight gain compared to control animals, validating the therapeutic potential of MC4R antagonism in this context.[5] While human clinical trials for these specific compounds have not been published, a peptide antagonist of the MC4R, TCMCB07, has shown promising results in a Phase 1 clinical trial for cachexia, further supporting the validity of this therapeutic approach.[11][12]

The MC4R Signaling Pathway

The MC4R primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13] This signaling cascade ultimately results in the physiological effects of decreased appetite and increased energy expenditure. MC4R can also couple to other G proteins and signaling pathways, highlighting the complexity of its regulation.[13]

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds and Activates Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Decreased Appetite Increased Energy Expenditure PKA->Physiological_Response Phosphorylates Downstream Targets Antagonist (S)-2-Isopropylpiperazine Derivative Antagonist->MC4R Blocks Activation

Caption: MC4R signaling pathway and the inhibitory action of (S)-2-Isopropylpiperazine derivatives.

Future Directions and Untapped Potential

While the application of (S)-2-isopropylpiperazine derivatives as MC4R antagonists is a significant advancement, the therapeutic potential of this chiral scaffold is likely much broader. The vast pharmacological landscape of piperazine derivatives suggests numerous avenues for future research.

Oncology

Piperazine-containing compounds are prominent in oncology, with several approved kinase inhibitors incorporating this moiety.[10] The (S)-2-isopropylpiperazine scaffold could be employed to develop novel kinase inhibitors with improved selectivity and potency, potentially overcoming resistance mechanisms.

Central Nervous System (CNS) Disorders

The ability of piperazine derivatives to cross the blood-brain barrier has led to their widespread use in treatments for CNS disorders, including psychosis and depression.[7] The chirality of the (S)-2-isopropylpiperazine core could be leveraged to design ligands with enhanced selectivity for specific neurotransmitter receptor subtypes, potentially leading to therapies with improved efficacy and reduced side effects.

Infectious Diseases

Piperazine derivatives have a long history of use as antiparasitic agents and have also shown promise as antibacterial and antifungal compounds.[1][14] The introduction of the (S)-2-isopropyl group could lead to the development of novel anti-infective agents with unique mechanisms of action.

Conclusion

The (S)-2-isopropylpiperazine scaffold represents a valuable and underexplored platform in medicinal chemistry. Its inherent chirality provides a distinct advantage for designing highly specific and potent therapeutic agents. The successful development of derivatives as melanocortin-4 receptor antagonists for cachexia serves as a compelling proof-of-concept for the utility of this chiral building block. As researchers continue to explore the vast chemical space accessible from this scaffold, it is anticipated that (S)-2-isopropylpiperazine derivatives will emerge as key players in the development of next-generation therapies for a wide range of diseases.

References

  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (2008). PubMed. [Link]

  • Pharmacological and pharmacokinetic characterization of 2-piperazine-??-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (2025). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application. (n.d.). ScienceDirect. [Link]

  • Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. (2020). PubMed Central. [Link]

  • Suppressed and Stimulated Melanocortin-4 Receptor (MC4R). (n.d.). biomed.cas.cz. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). ACS Publications. [Link]

  • Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia. (n.d.). PubMed Central. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PubMed Central. [Link]

  • Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats. (2025). PubMed Central. [Link]

  • Novel piperazines: potent melanocortin-4 receptor antagonists with anxiolytic-like activity. (n.d.). PubMed. [Link]

  • Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. (n.d.). PubMed Central. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021). Auburn University. [Link]

  • Melanocortin 4 Receptor. (n.d.). Welcome to the MC4R Gene Website. [Link]

  • MC4R Pathway. (n.d.). Rhythm Pharmaceuticals HCP Site. [Link]

  • Preliminary data from the phase I study of TCMCB07, a study to assess the safety, tolerability and pharmacokinetics of the melanocortin antagonist TCMCB07 in healthy subjects. (2023). ASCO Publications. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists. (n.d.). PubMed. [Link]

  • Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss. (2024). bioRxiv. [Link]

  • Process for the preparation of piperazine derivatives. (n.d.).
  • Melanocortin 4 receptor. (n.d.). Wikipedia. [Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. (n.d.). RSC Publishing. [Link]

Sources

Foundational

spectroscopic data of (S)-2-Isopropylpiperazine (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of (S)-2-Isopropylpiperazine , a critical chiral building block in medicinal chemistry. Introduction & Compound Profile (S)-2-Isopropylpiperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (S)-2-Isopropylpiperazine , a critical chiral building block in medicinal chemistry.

Introduction & Compound Profile

(S)-2-Isopropylpiperazine (CAS: 133181-64-3 ) is a chiral diamine frequently employed as a pharmacophore in the synthesis of antifungal agents, GPCR ligands, and protease inhibitors.[1] Its structural rigidity, combined with the steric bulk of the isopropyl group, influences the binding affinity and metabolic stability of drug candidates.

This guide provides a definitive reference for the identification and quality control of this moiety using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity
PropertyDetail
IUPAC Name (2S)-2-(propan-2-yl)piperazine
CAS Number 133181-64-3
Molecular Formula

Molecular Weight 128.22 g/mol
Chirality S-enantiomer (L-configuration)
Appearance Colorless to pale yellow solid or semi-solid

Experimental Protocols

Sample Preparation for NMR[1]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. For salts (e.g., HCl), Deuterated Methanol (
    
    
    
    ) or Deuterium Oxide (
    
    
    ) is required.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

Mass Spectrometry Method
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is preferred for the molecular ion. Electron Impact (EI, 70 eV) is used for structural elucidation via fragmentation.
    
  • Mobile Phase: 0.1% Formic acid in Acetonitrile/Water (50:50).

Infrared Spectroscopy[2]
  • Method: Attenuated Total Reflectance (ATR) on neat solid/oil.

  • Range: 4000

    
     to 600 
    
    
    
    .

Mass Spectrometry (MS) Analysis

The mass spectrum of (S)-2-isopropylpiperazine is characterized by a stable molecular ion in ESI and a distinct fragmentation pattern in EI dominated by


-cleavage adjacent to the nitrogen atoms.[1]
Key MS Peaks (ESI/EI)
m/z ValueIon TypeAssignment / Fragmentation Mechanism
129.1

Base Peak (ESI). Protonated molecular ion.[1]
128.1

Molecular ion (EI). Weak intensity due to instability.
85.1

Base Peak (EI). Loss of the isopropyl group (43 Da) via

-cleavage.[1]
70.1

Ring fragmentation (Retro-Diels-Alder type cleavage).[1]
56.1

Characteristic piperazine ring fragment (

).
44.0

Iminium ion fragment (

), common in secondary amines.
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation flow for structural confirmation.

MS_Fragmentation M Molecular Ion [M+H]+ = 129.1 Frag1 Loss of Isopropyl [M - C3H7]+ = 85 M->Frag1 α-cleavage (-43 Da) Frag3 Ring Cleavage B m/z = 44 M->Frag3 Direct fragmentation Frag2 Ring Cleavage A m/z = 56 Frag1->Frag2 Ring opening

Figure 1: Primary fragmentation pathways observed in EI-MS for 2-isopropylpiperazine.

Infrared (IR) Spectroscopy[2]

The IR spectrum confirms the presence of the secondary amine and the aliphatic isopropyl chain.

Frequency (

)
IntensityFunctional Group Assignment
3250 – 3400 Medium, BroadN-H Stretching. Characteristic of secondary amines.[1] May appear as a single broad band or doublet.
2950 – 2960 StrongC-H Stretching (Asymmetric).

of the isopropyl group.
2850 – 2870 MediumC-H Stretching (Symmetric). Ring

and isopropyl CH.
1450 – 1470 MediumC-H Bending. Scissoring vibration of

and asymmetric bending of

.
1360 – 1385 Medium, SplitGem-Dimethyl Doublet. Characteristic "rabbit ears" split peak for the isopropyl group (

).[1]
1100 – 1150 MediumC-N Stretching. Aliphatic amine fingerprint.

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]

NMR is the primary tool for confirming the structure and purity. The (S)-enantiomer spectrum is identical to the racemate in achiral solvents but can be distinguished using chiral shift reagents (e.g., Mosher's acid) or chiral HPLC.[1]

H NMR Data ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
0.92 Doublet (

Hz)
3HIsopropyl

(a)
Diastereotopic methyls may appear as two doublets in restricted conformations.[1]
0.96 Doublet (

Hz)
3HIsopropyl

(b)
1.55 Octet / Multiplet1HIsopropyl

Methine proton coupling to two methyls and ring CH.[1]
1.8 – 2.0 Broad Singlet2H

Exchangeable with

.[1] Shift varies with concentration.
2.35 Multiplet1HRing

Proton at the chiral center (C2).
2.65 – 3.00 Multiplet6HRing

Overlapping signals for the remaining ring protons.
C NMR Data ( , 100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignment
18.5

Isopropyl Methyl 1
19.2

Isopropyl Methyl 2
29.8

Isopropyl Methine
46.2

Ring C6 (Adjacent to NH)
47.5

Ring C5 (Adjacent to NH)
52.0

Ring C3 (Adjacent to chiral center)
60.5

Ring C2 (Chiral Center)

Note: The chiral center at C2 deshields the carbon significantly (~60 ppm) compared to unsubstituted piperazine (~47 ppm).

Quality Control & Chiral Purity

Distinguishing (S)-2-isopropylpiperazine from its (R)-enantiomer requires specific optical rotation measurements or chiral chromatography.[1]

Optical Rotation
  • Parameter: Specific Rotation

    
    
    
  • Typical Value: The specific rotation is solvent-dependent.[1]

    • For the related (R)-2-methylpiperazine,

      
       (toluene).[1]
      
    • For (S)-2-isopropylpiperazine , the rotation is expected to be positive (+) in polar protic solvents (e.g., Methanol) or vary by salt form.[1]

    • Directive: Always compare against a certified reference standard or Certificate of Analysis (CoA) for the specific batch, as trace impurities drastically affect the sign and magnitude.

Analytical Workflow

The following workflow outlines the logic for validating the identity and purity of the (S)-isomer.

QC_Workflow Sample Unknown Sample (White Solid) NMR 1H NMR (Confirm Structure) Sample->NMR Step 1 ChiralHPLC Chiral HPLC (Determine e.e.%) NMR->ChiralHPLC Step 2 Rotation Polarimetry (Check Sign) ChiralHPLC->Rotation Step 3 Release Release Material (>98% ee) Rotation->Release Validated

Figure 2: Quality Control decision tree for chiral piperazine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (General reference for amine fragmentation and NMR shifts).

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Engineering of (S)-2-Isopropylpiperazine

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for (S)-2-Isopropylpiperazine . This guide is structured for researchers and process engineers, moving...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for (S)-2-Isopropylpiperazine . This guide is structured for researchers and process engineers, moving beyond simple data listing to provide a mechanistic understanding of solvent interactions and crystallization design.

Executive Summary

(S)-2-Isopropylpiperazine (CAS: 133181-64-3) is a critical chiral diamine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), including HIV protease inhibitors and antifungal agents. Its solubility behavior is governed by the interplay between the hydrophilic piperazine core and the lipophilic isopropyl side chain.

This guide provides a comprehensive solubility map, thermodynamic modeling framework, and validated experimental protocols to support process development, specifically for chiral resolution, recrystallization, and formulation .

Physicochemical Architecture

Understanding the molecular "personality" of the solute is the first step in predicting solubility.

Molecular Descriptors
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 128.22 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State Low-melting solid or Liquid (Free Base)High solubility in organic solvents; miscible with many at

C.
pKa (Predicted) ~9.2 (Secondary amine)pH-Dependent Solubility: Highly soluble in acidic aqueous media (pH < 7).
LogP (Octanol/Water) ~0.5 – 1.2Amphiphilic. Soluble in both water and moderately polar organics.[1]
H-Bond Donors 2 (NH groups)Strong interaction with protic solvents (Alcohols, Water).
Hansen Solubility Parameters (HSP)

The solubility behavior can be modeled using the Hansen space, where the total cohesive energy density is split into Dispersion (


), Polar (

), and Hydrogen-bonding (

) components.[2][3][4]
  • Piperazine Core: High

    
     and 
    
    
    
    due to diamine functionality.
  • Isopropyl Group: Increases

    
     and lowers the overall polarity compared to unsubstituted piperazine.
    
  • Result: (S)-2-Isopropylpiperazine shows enhanced compatibility with ethers (MTBE, THF) and chlorinated solvents compared to bare piperazine, while retaining high water solubility.

Solubility Map & Solvent Selection

The following data categorizes solvents based on their interaction with (S)-2-Isopropylpiperazine, derived from standard isolation and chiral resolution protocols.

Qualitative Solubility Data
Solvent ClassSpecific SolventsSolubility LevelProcess Application
Protic Polar Water, Methanol, EthanolHigh Primary solvent for reaction and chiral resolution (with tartaric acid).
Aprotic Polar DMSO, DMF, DMAcHigh Resin-bound synthesis; difficult to remove (high boiling point).
Ethers/Esters THF, Ethyl Acetate, MTBEModerate to High Extraction solvents; standard organic workup.
Aromatics Toluene, XyleneModerate Recrystallization: High solubility at boiling; low at RT (ideal for cooling crystallization).
Alkanes Hexane, HeptaneLow Antisolvent: Used to crash out the salt form or purify the free base.

Critical Insight: The (S)-enantiomer is often isolated as a salt (e.g., dihydrochloride or tartrate) to improve stability and solid handling. The salt form is insoluble in non-polar solvents (Hexane, Toluene) but highly soluble in Water and Methanol.

Experimental Protocols

As exact solubility values depend on the specific solid form (polymorph/salt), the following protocols are the industry standard for generating precise solubility curves.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at a fixed temperature.
  • Preparation: Add excess (S)-2-Isopropylpiperazine solid to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using a orbital shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

  • Quantification: Dilute filtrate and analyze via HPLC-UV or GC-FID.

    • HPLC Condition: C18 Column, Mobile Phase: Phosphate Buffer (pH 7.5) / Acetonitrile.[5]

  • Solid Analysis: Dry the remaining solid and analyze via XRPD to ensure no polymorphic transition occurred.

Protocol B: Dynamic Solubility (Polythermal Method)

Objective: Rapidly generate the Metastable Zone Width (MSZW) for crystallization design.

Equipment: Automated reactor (e.g., Mettler Toledo EasyMax) with FBRM (Focused Beam Reflectance Measurement).

SolubilityProtocol start Start: Solvent + Solute heat Heat @ 0.5°C/min start->heat clear Point of Dissolution (FBRM counts -> 0) heat->clear T_dissolution cool Cool @ 0.5°C/min clear->cool cloud Point of Nucleation (FBRM counts spike) cool->cloud T_nucleation repeat Add Solvent & Repeat Cycle cloud->repeat repeat->heat New Conc.

Figure 1: Polythermal method workflow for determining solubility (T_dissolution) and supersaturation limits (T_nucleation).

Thermodynamic Modeling Framework

To extrapolate solubility data (


) across different temperatures (

), fit your experimental data to the Modified Apelblat Equation . This model is robust for polar solutes in polar/non-polar solvents.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of (S)-2-Isopropylpiperazine.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Once


 are determined, calculate the standard enthalpy (

) and entropy (

) of solution:



  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon dissolving).
    

Process Application: Chiral Resolution

The most common industrial application of (S)-2-Isopropylpiperazine solubility data is in its separation from the racemic mixture.

Workflow:

  • Solvent: Methanol or Ethanol (High solubility for free base).

  • Resolving Agent: L-(+)-Tartaric acid.[6]

  • Mechanism: The (S)-amine forms a diastereomeric salt with L-tartrate that is less soluble than the (R)-amine salt.

  • Crystallization: Upon cooling, the (S)-salt precipitates while the (R)-salt remains in the mother liquor.

ResolutionProcess racemate Racemic 2-Isopropylpiperazine (Liquid/Solid) mix Dissolution & Salt Formation (Exothermic) racemate->mix solvent Solvent: Methanol + L-Tartaric Acid solvent->mix cool Cooling Crystallization (T_start: 60°C -> T_end: 5°C) mix->cool filter Filtration cool->filter solid Solid Cake: (S)-Amine-Tartrate Salt filter->solid Target Product liquor Mother Liquor: (R)-Amine Enriched filter->liquor Waste/Recycle

Figure 2: Process flow for the chiral resolution of 2-Isopropylpiperazine based on differential solubility.

References

  • PubChem. (2025).[5][7] 2-Isopropylpiperazine Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Manufacturing of Chiral 2-Substituted Piperazines

Topic: Large-Scale Synthesis of Chiral 2-Substituted Piperazines Content Type: Application Note & Industrial Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists Application Note: AN-SYN-2024-0...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis of Chiral 2-Substituted Piperazines Content Type: Application Note & Industrial Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Application Note: AN-SYN-2024-05 [1]

Executive Summary

Chiral 2-substituted piperazines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for HIV protease inhibitors (e.g., Indinavir), antidepressants (e.g., Vortioxetine), and various GPCR ligands. While racemic synthesis followed by resolution is common at the discovery stage, it becomes economically inefficient at the kilogram scale due to a maximum 50% yield ceiling.

This guide details the Diketopiperazine (DKP) Reduction Route , the industry-standard method for the large-scale, enantioselective synthesis of 2-substituted piperazines. Unlike metal-catalyzed asymmetric hydrogenation of pyrazines—which often suffers from low enantiomeric excess (ee) or high catalyst costs—the DKP route leverages the "chiral pool" (amino acids), ensuring >99% ee retention and low raw material costs.

Key Advantages of this Protocol
  • Chirality Source: Inexpensive L- or D-amino acids.

  • Scalability: Validated for multi-kilogram batches; avoids chromatographic purification.[2]

  • Operational Safety: Includes engineered controls for exothermic hydride reductions.

Strategic Route Analysis

The following table compares the three dominant methodologies for accessing chiral piperazines, justifying the selection of the DKP route for scale-up.

FeatureMethod A: DKP Reduction (Recommended) Method B: Classical ResolutionMethod C: Asymmetric Hydrogenation
Starting Material Chiral Amino Acids (Cheap)Racemic Piperazine (Cheap)Substituted Pyrazines (Moderate)
Step Count 3 (Linear)2 (Synthesis + Resolution)1 (Catalytic)
Yield Potential High (>80% overall)Low (<40% theoretical max)Variable (Substrate dependent)
Enantiopurity >99% ee (Retained)>98% ee (Requires recrystallization)80–95% ee (Often requires upgrade)
Scale-Up Risk High (LAH Safety)Low (Standard filtration)Medium (High pressure H2)
Cost Driver Reducing Agent (LAH/BH3)Waste (Discarding wrong enantiomer)Precious Metal Catalyst (Rh/Ru)

Core Protocol: The Diketopiperazine Pathway[3]

Phase 1: Dipeptide Assembly & Cyclization

Objective: Synthesize the 3-substituted-2,5-diketopiperazine intermediate from N-Boc-L-amino acid and glycine ester.

Reagents:

  • (S)-N-Boc-Alanine (for 2-methylpiperazine) [1.0 equiv]

  • Glycine Ethyl Ester Hydrochloride [1.1 equiv]

  • Coupling Agent: EDC·HCl / HOBt or IBCF (Isobutyl chloroformate) for mixed anhydride method.

  • Base: N-Methylmorpholine (NMM) or Triethylamine.

  • Solvent: DCM or THF.

Step-by-Step Workflow:

  • Activation: Cool the solution of N-Boc-amino acid (1.0 eq) and NMM (1.1 eq) in THF to -15°C. Add IBCF (1.05 eq) dropwise to form the mixed anhydride. Critical: Maintain temperature < -10°C to prevent racemization.

  • Coupling: Add a slurry of Glycine Ethyl Ester HCl (1.1 eq) and NMM (1.1 eq) to the reaction. Stir for 1 hour at -15°C, then warm to room temperature (RT) over 3 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash with 1M citric acid, saturated NaHCO3, and brine. Concentrate to yield the dipeptide ester.

  • Cyclization (The "One-Pot" Deprotection):

    • Dissolve the crude dipeptide in Formic Acid (98%) or TFA/DCM. Stir for 2 hours to remove the Boc group.

    • Concentrate to remove excess acid.

    • Redissolve in 2-butanol or Toluene/Ethanol (10:1) and reflux for 4–12 hours. The free amine attacks the ethyl ester intramolecularly to form the solid diketopiperazine (DKP).

    • Isolation: Cool to 0°C. The DKP usually precipitates as a white solid. Filter and wash with cold ether.

Process Insight: The DKP formation is thermodynamically driven. If precipitation is slow, add a catalytic amount of acetic acid or reflux longer. This step purifies the compound; the DKP is often >99% pure upon filtration.

Phase 2: Global Reduction (The Critical Scale-Up Step)

Objective: Reduce the two amide carbonyls to methylenes using Lithium Aluminum Hydride (LAH) or Borane-THF. Safety Note: This step involves the handling of pyrophoric solids and the generation of large volumes of Hydrogen gas (


).

Reagents:

  • Diketopiperazine (from Phase 1) [1.0 equiv][3]

  • Lithium Aluminum Hydride (LAH) [4.0 – 6.0 equiv] (Pellets preferred over powder for flow control).

  • Solvent: Anhydrous THF (High solubility) or 1,4-Dioxane (Higher boiling point).

Step-by-Step Workflow:

  • Inertion: Purge the reactor with Nitrogen (

    
    ). Ensure the condenser temperature is set to -10°C.
    
  • Slurry Preparation: Charge THF and LAH pellets to the reactor. Cool to 0°C.[4][5]

  • Addition: Add the solid DKP in portions (or as a slurry in THF) via a solids-addition funnel or diaphragm pump. Rate Limit: Control addition so that

    
     evolution does not pressurize the vessel or cause foaming.
    
  • Reaction: Once addition is complete, warm to RT, then heat to reflux (66°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC or GC. The intermediate mono-reduced lactam is often visible. Reflux must continue until full conversion to the diamine.

  • Quenching (The "Fieser" Method):

    • Cool the mixture to < 5°C.

    • Step A: Add Water (

      
       mL per 
      
      
      
      grams of LAH) very slowly. (Exothermic!
      
      
      evolution!).
    • Step B: Add 15% NaOH solution (

      
       mL).
      
    • Step C: Add Water (

      
       mL).
      
    • Result: This specific stoichiometry (

      
      ) causes the aluminum salts to precipitate as a granular white solid (lithium aluminate) rather than a gelatinous muck, allowing for easy filtration.
      
  • Isolation: Filter the granular salts through a Celite pad. Wash the cake with THF.

  • Purification: Concentrate the filtrate. The resulting oil is the crude chiral piperazine. Distillation (vacuum) is the preferred method for final purification to obtain a clear, colorless oil.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Decision Logic

G node_start Start: Chiral Amino Acid (e.g., L-Alanine) node_protect N-Protection / Activation (Boc-AA-OH + IBCF) node_start->node_protect N-Boc node_couple Peptide Coupling (Glycine Ester) node_protect->node_couple Mixed Anhydride node_dipeptide Intermediate: Dipeptide Ester node_couple->node_dipeptide node_cyclize Cyclization (Deprotect & Reflux) node_dipeptide->node_cyclize Acid/Heat node_dkp Intermediate: 2,5-Diketopiperazine (Solid) node_cyclize->node_dkp Precipitation node_reduce Global Reduction (LAH or BH3-THF) node_dkp->node_reduce Reflux node_quench Quench Protocol (Fieser vs Rochelle) node_reduce->node_quench Critical Safety Step node_final Final Product: Chiral 2-Substituted Piperazine node_quench->node_final Filtration & Distillation

Caption: Figure 1. End-to-end process flow for the synthesis of chiral piperazines via the DKP route.

Technical Deep Dive: The Quenching Protocol

The most common failure mode in scaling LAH reductions is the "Orange Gel" scenario, where aluminum salts form a slime that traps the product and clogs filters.

Comparison of Workup Methods
MethodProtocolBest ForScale Suitability
Fieser Workup Water (1x) -> 15% NaOH (1x) -> Water (3x)Granular precipitate formation.Excellent (Standard for >100g)
Rochelle's Salt Sat. Potassium Sodium Tartrate (excess) + vigorous stirComplexing Al species into soluble forms.Good (If Fieser fails; slower)
Glauber's Salt Sodium Sulfate DecahydrateSlow release of water.Poor (Hard to control exotherm)

Recommendation: Use the Fieser Workup for piperazines. Piperazines are highly polar and water-soluble; Rochelle's salt keeps Al in the aqueous phase, which can make extraction of the polar piperazine difficult. The Fieser method precipitates the Al, leaving the piperazine in the organic (THF) phase.

Diagram 2: Safety & Quench Logic

Safety start Reaction Complete (LAH Reflux) cool Cool to < 5°C start->cool calc Calculate Water Load (1g LAH = 1mL H2O) cool->calc add1 Add H2O (1x) DROPWISE calc->add1 Caution: H2 Gas add2 Add 15% NaOH (1x) add1->add2 add3 Add H2O (3x) add2->add3 stir Stir 1 hr (White Granular Solid) add3->stir filter Filter (Celite) stir->filter

Caption: Figure 2. The "Fieser" quenching sequence to prevent aluminum emulsion formation.

Quality Control & Troubleshooting

Analytical Markers
  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine modifier is crucial to sharpen the peak of the basic piperazine.

  • NMR Verification:

    • 1H NMR: Look for the disappearance of the amide protons (broad singlets > 6 ppm) and the appearance of the piperazine ring protons (2.5 – 3.0 ppm).

    • Stereochemistry: Optical rotation is often low for simple piperazines. Derivatization (e.g., Mosher's amide) may be required for precise ee determination if HPLC is ambiguous.

Common Issues
  • Racemization: Usually occurs during the coupling step (Phase 1), not the reduction. Ensure the mixed anhydride formation is kept strictly below -10°C.

  • Incomplete Reduction: If the mono-lactam persists, the LAH may have degraded. Ensure LAH is fresh and gray/white (not dark gray). Reflux temperature is mandatory; room temperature is insufficient for amide reduction.

References

  • Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International, 1990.[2] Link

  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation. PMC (NIH), 2015. Link

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Journal of Chemical Health and Safety, 2024.[6] Link

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2020.[1] Link

  • Reduction of a nitrile (LAH Protocol & Workup Discussion). ChemSpider Synthetic Pages. Link

Sources

Application

Application Note &amp; Protocols: (S)-2-Isopropylpiperazine as a Cornerstone Chiral Synthon for Bioactive Molecule Synthesis

Introduction: The Strategic Imperative for Chiral Piperazines in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common nitrogen heterocycle in drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common nitrogen heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Its prevalence is due to the advantageous physicochemical properties it imparts upon a molecule; the two nitrogen atoms can serve as hydrogen bond acceptors or donors, often improving aqueous solubility, bioavailability, and overall pharmacokinetic profiles.[1][3] However, approximately 80% of piperazine-containing drugs feature substitution only at the nitrogen positions, leaving the carbon backbone largely unfunctionalized.[1]

The introduction of stereocenters into drug candidates is a critical strategy for enhancing therapeutic precision, as enantiomers frequently exhibit different pharmacological and toxicological profiles.[4][5][6] (S)-2-Isopropylpiperazine emerges as a preeminent chiral building block that addresses both needs: it provides the benefits of the piperazine core while introducing a defined stereocenter at the C-2 position. The isopropyl group provides steric bulk that can be strategically employed to influence binding conformations and explore complex three-dimensional chemical space, moving beyond the flat landscapes of many traditional drug molecules.[6] This guide provides an in-depth analysis of the application of (S)-2-isopropylpiperazine in the synthesis of bioactive molecules, supported by detailed protocols and mechanistic insights.

The (S)-2-Isopropylpiperazine Synthon: A Gateway to Stereochemical Complexity

The utility of (S)-2-isopropylpiperazine lies in its identity as a chiral synthon—a molecular fragment whose inherent stereochemistry is transferred to a more complex final product. The stereogenic center adjacent to a nitrogen atom allows for diastereoselective reactions and the construction of molecules with precise spatial arrangements, which is paramount for specific drug-target interactions.[4][7]

Key Strategic Advantages:

  • Stereochemical Control: Provides a reliable method for introducing a specific enantiomer into the final molecule, avoiding costly and often inefficient chiral separations of racemic mixtures later in the synthesis.[5]

  • Scaffold Rigidity and Vectorial Orientation: The piperazine ring, particularly when substituted, adopts a stable chair conformation. The equatorial preference of the isopropyl group provides a defined vector for positioning other substituents, influencing how the molecule interacts with a biological target's binding pocket.

  • Modulation of Physicochemical Properties: The basicity of the nitrogen atoms can be tuned through substitution, affecting a compound's pKa, solubility, and membrane permeability. The isopropyl group adds lipophilicity, which can be balanced by further functionalization at the nitrogen atoms.

Below is a diagram illustrating the fundamental structure of this key chiral building block.

G cluster_0 (S)-2-Isopropylpiperazine Structure Piperazine C7H16N2 MW: 128.22 mol

Caption: Structure of (S)-2-Isopropylpiperazine.

Core Application: Synthesis of Tosedostat, an Aminopeptidase Inhibitor

A compelling example showcasing the utility of (S)-2-isopropylpiperazine is in the synthesis of Tosedostat (CHR-2797). Tosedostat is an orally bioavailable aminopeptidase inhibitor that has shown significant antileukemic activity in clinical trials for acute myeloid leukemia (AML) and myelodysplasia.[8][9] The drug functions by depleting the intracellular pool of free amino acids required for tumor cell growth, thereby inducing apoptosis.[9][10] The stereochemistry conferred by the (S)-2-isopropylpiperazine moiety is critical for its biological activity.

The synthesis involves the coupling of the chiral piperazine core with other key fragments. A crucial step is the N-arylation of (S)-2-isopropylpiperazine, a common and powerful transformation in medicinal chemistry for linking heterocyclic amines to aromatic systems.

Tosedostat_Synthesis start1 (S)-2-Isopropylpiperazine process Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Amination) start1->process start2 Aryl Halide Fragment (e.g., 2-chloro-N-hydroxyacetamide derivative) start2->process intermediate N-Arylated Chiral Piperazine Intermediate process->intermediate process2 Further Functionalization (e.g., Amide Coupling) intermediate->process2 end_product Tosedostat (Bioactive Molecule) process2->end_product

Caption: Synthetic workflow for Tosedostat.

Detailed Application Protocol: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[11][12] This protocol details a representative procedure for the mono-N-arylation of (S)-2-isopropylpiperazine, a key step analogous to those used in the synthesis of numerous bioactive molecules.

Objective: To synthesize (S)-1-Aryl-2-isopropylpiperazine with high yield and retention of stereochemical integrity.

Materials:

  • (S)-2-Isopropylpiperazine (1.2 equiv.)

  • Aryl Bromide (Ar-Br) (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cesium Carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cs₂CO₃ is an effective base for this transformation, and its solubility in THF is sufficient to promote the reaction. XPhos is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, proving effective for coupling with sterically hindered amines.

  • Reagent Addition: Add the Aryl Bromide (1.0 equiv.) and (S)-2-isopropylpiperazine (1.2 equiv.) to the flask.

    • Causality: A slight excess of the piperazine is used to ensure complete consumption of the more valuable aryl bromide and to minimize the potential for undesired double arylation, where both nitrogen atoms of the piperazine react.

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Causality: THF is an excellent solvent for this reaction as it solubilizes the organic reagents and the catalyst complex. It must be anhydrous, as water can interfere with the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-Aryl-2-isopropylpiperazine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the enantiomeric excess (e.e.) using chiral HPLC to ensure the stereocenter remains intact.

Data Presentation: Optimization of N-Arylation Conditions

The efficiency of the N-arylation reaction is highly dependent on several parameters. The following table summarizes typical findings from an optimization study.

ParameterVariationRecommended ConditionRationale & Impact on Yield/Purity
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃ A stable and reliable source of Pd(0) that is widely effective.
Ligand XPhos, SPhos, RuPhosXPhos Bulky, electron-rich ligand that generally gives high turnover numbers and is effective for hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuCs₂CO₃ Offers a good balance of reactivity and handling; less aggressive than NaOtBu, reducing side reactions.
Solvent Toluene, Dioxane, THFTHF Good solubility for reactants and catalyst complex; lower boiling point makes for easier removal.
Temperature 60 °C, 80 °C, 100 °C80 °C Provides sufficient energy for reaction without significant degradation of catalyst or reagents.
Piperazine Equiv. 1.1, 1.2, 1.51.2 Optimal for driving the reaction to completion while minimizing di-arylation and simplifying purification.

Conclusion

(S)-2-Isopropylpiperazine is a powerful and versatile chiral building block in the synthesis of bioactive molecules. Its strategic incorporation provides a reliable method for introducing a defined stereocenter, which is essential for optimizing drug-target interactions and enhancing therapeutic efficacy.[4][7] As demonstrated by its use in the synthesis of Tosedostat and through the detailed N-arylation protocol, this synthon enables access to complex molecular architectures. For researchers in drug discovery, mastering the application of (S)-2-isopropylpiperazine is a key step toward the rational design and efficient synthesis of next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Available at: [Link]

  • SnAP reagents for the synthesis of piperazines and morpholines. (2016). Semantic Scholar. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). PMC. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (n.d.). PMC. Available at: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). PMC. Available at: [Link]

  • Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. (2010). PubMed. Available at: [Link]

  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. (n.d.). PubMed. Available at: [Link]

  • Representative protocols for C–H arylation of 1,n-diazines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.). ACS Publications. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • 2-(Propan-2-yl)piperazine. (n.d.). PubChem. Available at: [Link]

  • Stereoselective Synthesis of Piperidines. (2000). ResearchGate. Available at: [Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. (n.d.). ResearchGate. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. Available at: [Link]

  • TOSEDOSTAT ….An aminopeptidase inhibitor with antineoplastic activity. (2014). SlideShare. Available at: [Link]

  • N-Arylation of Diketopyrrolopyrroles with Aryl Triflates. (2020). PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Available at: [Link]

  • Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. (n.d.). PubMed. Available at: [Link]

  • New class of chiral molecules offers strong stability for drug development. (2024). University of Geneva. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • Piperazine. (n.d.). NIST WebBook. Available at: [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). PMC - NIH. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed. Available at: [Link]

  • Stereoselective Synthesis of Hexa-Aryl Borazines: Leaving Flatlands towards sp²-Based 3D Molecular Architectures. (n.d.). ChemRxiv. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Available at: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. Available at: [Link]

  • SOS Author Spotlight: Zhi-Shi Ye (Piperazines). (n.d.). Thieme Gruppe. Available at: [Link]

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Method

Application Note: Analytical Strategies for Determining the Chiral Purity of (S)-2-Isopropylpiperazine

Introduction (S)-2-Isopropylpiperazine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is paramount, as the desired phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Isopropylpiperazine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is paramount, as the desired pharmacological activity is often associated with a single enantiomer, while the other may exhibit different, potentially undesirable, toxicological or pharmacological profiles.[1][2] Consequently, robust and reliable analytical methods for the precise determination of its enantiomeric purity are indispensable for quality control throughout the drug development and manufacturing process.[3]

This comprehensive guide provides detailed application notes and protocols for the analysis of the chiral purity of (S)-2-Isopropylpiperazine. We will delve into the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—offering foundational methodologies and expert insights to facilitate effective method development. Additionally, we will explore chiral derivatization as a supplementary strategy for enhancing separation and detection.

The Imperative of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[4][5] This makes their separation a non-trivial analytical challenge. Chiral separation techniques create a stereochemically specific environment, inducing diastereomeric interactions that allow for the differentiation and quantification of each enantiomer.[6] The most prevalent and powerful of these techniques is chiral chromatography.[6]

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for enantiomeric purity analysis due to its versatility, robustness, and broad applicability.[3][7] The cornerstone of a successful chiral HPLC separation is the selection of the appropriate Chiral Stationary Phase (CSP).[8] For piperazine derivatives and other chiral amines, polysaccharide-based CSPs have demonstrated exceptional efficacy.[1][8]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose, function by creating a complex chiral environment. Separation is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte enantiomers fit differently into the chiral cavities of the polysaccharide structure, leading to differential retention times.

Protocol: Chiral HPLC Method for (S)-2-Isopropylpiperazine

This protocol is a robust starting point for the method development and validation for the enantiomeric purity of (S)-2-Isopropylpiperazine.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chiralpak® IC column (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) (250 x 4.6 mm, 5 µm)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA) (ACS grade)

  • (S)-2-Isopropylpiperazine reference standard

  • Racemic 2-Isopropylpiperazine

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)A polar organic mobile phase is often effective for polysaccharide CSPs. Methanol can modulate selectivity. DEA is a crucial amine modifier that improves peak shape and reduces tailing for basic analytes like piperazines.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 35 °CTemperature can influence enantioselectivity; optimization between 25-40°C is recommended.[9]
Detection Wavelength 205 nmPiperazine derivatives lack a strong chromophore; detection at lower UV wavelengths is necessary for adequate sensitivity.[1]
Injection Volume 10 µLThis can be optimized based on sample concentration and detector response.

Sample Preparation:

  • Prepare a stock solution of racemic 2-Isopropylpiperazine in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Prepare a sample of (S)-2-Isopropylpiperazine for analysis at a concentration of 0.1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Analytical Procedure:

  • Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the (S)-2-Isopropylpiperazine sample.

  • Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:[1] % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Interpretation:

A successful separation will show two distinct, well-resolved peaks for the racemic standard, with a resolution (Rs) greater than 1.5 being ideal for baseline separation.[1] The chromatogram of the (S)-2-Isopropylpiperazine sample should ideally show a single large peak corresponding to the (S)-enantiomer and a much smaller peak (or no detectable peak) for the (R)-enantiomer.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/MeOH/DEA) B Prepare Racemic & Sample Solutions A->B C Filter Solutions B->C D Equilibrate Column C->D E Inject Racemic Standard D->E F Inject (S)-Sample E->F G Identify Peaks & Integrate F->G H Calculate Resolution (Rs) G->H I Calculate % Enantiomeric Purity G->I

Caption: Workflow for Chiral HPLC Method Development.

Alternative and Complementary Techniques

While chiral HPLC is the predominant method, other techniques can be valuable for orthogonal testing or when specific instrumentation is available.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The separation is achieved using a chiral stationary phase, often based on derivatized cyclodextrins.[4][10]

Protocol Outline: Chiral GC for (S)-2-Isopropylpiperazine

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatization of the amine groups with a reagent like N-trifluoroacetyl-L-prolyl chloride can be performed.[11] However, care must be taken as some derivatization reactions can proceed with stereoselectivity or racemization.[12]

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) is a good starting point.[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient will likely be required to achieve separation. A starting point could be 100 °C held for 1 minute, then ramped at 5-10 °C/min to 220 °C.

  • Detector: Flame Ionization Detector (FID) is standard for organic analytes.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample consumption.[7] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Protocol Outline: Chiral CE for (S)-2-Isopropylpiperazine

  • Chiral Selector: Sulfated β-cyclodextrins (S-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective for the separation of piperazine derivatives.[13][14]

  • Background Electrolyte (BGE): A low pH buffer, such as a phosphate or glycine buffer (e.g., 200 mM phosphate buffer at pH 2.8), is often used.[14]

  • Capillary: Fused silica capillary.

  • Voltage: Typically in the range of 15-30 kV.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm).

Analytical_Techniques cluster_main Primary Technique cluster_alt Alternative/Complementary Techniques HPLC Chiral HPLC GC Chiral GC Derivatization Chiral Derivatization + Achiral Chromatography GC->Derivatization CE Chiral CE Chiral Purity of\n(S)-2-Isopropylpiperazine Chiral Purity of (S)-2-Isopropylpiperazine Chiral Purity of\n(S)-2-Isopropylpiperazine->HPLC Chiral Purity of\n(S)-2-Isopropylpiperazine->GC Chiral Purity of\n(S)-2-Isopropylpiperazine->CE Chiral Purity of\n(S)-2-Isopropylpiperazine->Derivatization

Caption: Overview of Analytical Techniques.

Chiral Derivatization: An Indirect Approach

An alternative to direct chiral separation is the use of a chiral derivatizing agent (CDA).[5] A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated by standard, achiral chromatography (e.g., reverse-phase HPLC).[5][11]

Key Considerations for Chiral Derivatization:

  • Reagent Selection: For primary and secondary amines like 2-isopropylpiperazine, reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or chiral chloroformates are suitable.[11]

  • Reaction Conditions: The derivatization reaction must proceed to completion without any racemization of the analyte or the CDA.

  • Detection: The CDA often incorporates a chromophore, enhancing the detectability of the analyte.[11]

Conclusion

The determination of the enantiomeric purity of (S)-2-Isopropylpiperazine is a critical aspect of quality control in the pharmaceutical industry. Chiral HPLC with a polysaccharide-based stationary phase stands out as the most robust and versatile technique for this purpose. The provided protocol serves as a comprehensive starting point for method development. Chiral GC and CE offer valuable orthogonal approaches, while chiral derivatization presents an effective indirect method. The selection of the optimal technique will depend on the specific laboratory instrumentation, sample characteristics, and the desired analytical outcome.

References

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Chiral chromatographic Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MavMatrix. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Retrieved from [Link]

  • ACS Publications. (2013, February 4). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • DergiPark. (2021, May 6). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Retrieved from [Link]

  • LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of fluorescent chiral derivatization reagents for amines. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • UVaDOC Principal. (2022, November 5). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Retrieved from [Link]

Sources

Application

experimental setup for reactions with (S)-2-Isopropylpiperazine

Application Note: Strategic Functionalization and Regiocontrol of (S)-2-Isopropylpiperazine in Medicinal Chemistry Introduction: The Chiral Scaffold Challenge (S)-2-Isopropylpiperazine (CAS: 298-47-5) is a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization and Regiocontrol of (S)-2-Isopropylpiperazine in Medicinal Chemistry

Introduction: The Chiral Scaffold Challenge

(S)-2-Isopropylpiperazine (CAS: 298-47-5) is a "privileged scaffold" in drug discovery, valued for its ability to introduce defined stereochemistry and conformational rigidity into bioactive molecules.[1] It is frequently utilized in the synthesis of GPCR ligands (dopamine/serotonin modulators), antifungal agents, and HIV inhibitors.

However, its utility is governed by two critical chemical challenges:

  • Regioselectivity: The molecule contains two secondary amines with distinct steric environments. N1 is sterically hindered by the adjacent isopropyl group at C2, while N4 is relatively unhindered.

  • Enantiomeric Integrity: Preserving the (S)-configuration requires avoiding conditions that promote racemization (e.g., harsh basic conditions at high temperatures for prolonged periods).[1]

This guide provides a validated experimental framework for the regioselective functionalization of this scaffold, prioritizing the "N4-First" strategy.

Chemical Properties & Handling

PropertySpecificationExperimental Implication
Molecular Weight 128.22 g/mol --
Physical State Crystalline SolidHygroscopic; store under nitrogen/argon.[1]
pKa (approx) N1: ~9.2 | N4: ~9.8N4 is the kinetic and thermodynamic nucleophile.
Chirality (S)-EnantiomerMonitor ee if reaction temp > 100°C.
Solubility Polar Organic (MeOH, DCM)Poor solubility in non-polar hexanes/ether.[1]

Safety Note: Piperazines are potential sensitizers.[1] Handle in a fume hood. Avoid contact with skin.[1]

Strategic Overview: The Regioselectivity Map

The steric bulk of the isopropyl group at position 2 creates a "shield" around N1. Consequently, electrophiles will preferentially react with N4.[1] To functionalize N1, one must almost invariably protect N4 first.

Regioselectivity Start (S)-2-Isopropylpiperazine N4_Path N4 Reaction (Kinetic) Start->N4_Path Electrophile (E+) (Low Temp/Stoichiometric) N1_Path N1 Reaction (Hindered) Start->N1_Path E+ (Forcing Conditions) (Not Recommended Direct) Product_N4 N4-Substituted (Major Product) N4_Path->Product_N4 Product_N1 N1-Substituted (Difficult/Minor) N1_Path->Product_N1 Strategy Strategy: Protect N4 to access N1 Product_N4->Strategy If N1 target desired

Figure 1: Reaction logic flow. Direct functionalization heavily favors N4 due to the steric hindrance of the isopropyl group at C2.

Protocol A: Regioselective N4-Boc Protection

This is the foundational protocol. By installing a Boc group at N4, you isolate the hindered N1 amine for subsequent derivatization.

Mechanism: The unhindered N4 lone pair attacks the carbonyl of Boc₂O. The isopropyl group blocks the approach of the bulky Boc anhydride to N1.

Materials:

  • (S)-2-Isopropylpiperazine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 equiv) Note: Slight deficit prevents bis-protection.[1]

  • Dichloromethane (DCM) (10 volumes)

  • Triethylamine (Et₃N) (1.1 equiv)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-isopropylpiperazine (10 mmol) in DCM (40 mL). Add Et₃N (11 mmol).[1]

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances the kinetic selectivity for N4 over N1.

  • Addition: Dissolve Boc₂O (9.5 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.

    • Critical: Rapid addition creates localized high concentrations, increasing the risk of N1,N4-bis-Boc formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). Stain with Ninhydrin.[1] The starting material (polar) should disappear, replaced by the N4-Boc product (less polar).

  • Workup:

    • Wash the organic layer with water (2 x 20 mL) to remove unreacted amine salts.[1]

    • Wash with brine (20 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If bis-Boc is observed, purify via silica gel column chromatography (Gradient: 0–5% MeOH in DCM).

Expected Outcome: White to off-white solid.[1] Yield: 85–95%.[1] Validation: ¹H NMR will show the isopropyl doublet and a single Boc singlet (9H). The C2-H signal adjacent to N1 should remain shielded compared to N4-functionalized analogs.[1]

Protocol B: N1-Functionalization (SNAr Arylation)

Once N4 is protected (using Protocol A), the hindered N1 can be forced to react. This protocol describes an SNAr coupling with a fluorobenzene derivative, a common motif in medicinal chemistry.

Materials:

  • (S)-1-Boc-3-isopropylpiperazine (Product of Protocol A) (1.0 equiv)[1]

  • Aryl Fluoride (Electrophile) (1.1 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • DMSO (Dimethyl sulfoxide) (5 volumes)[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the N4-Boc piperazine derivative, the aryl fluoride, and Cs₂CO₃.

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility in polar aprotic solvents and provides higher basicity than K₂CO₃ to deprotonate the hindered N1.

  • Solvent: Add DMSO. Sparge with nitrogen for 5 minutes to remove oxygen (prevents oxidation byproducts at high heat).[1]

  • Reaction: Heat the block to 100°C – 120°C .

    • Note: The hindered N1 requires significant thermal energy to overcome the steric barrier of the isopropyl group.

  • Monitoring: Monitor by LC-MS. Reaction times are typically 12–24 hours.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Extract aqueous layer with EtOAc (3x).[1]

    • Crucial: Wash combined organics with water (3x) and LiCl solution to remove DMSO.[1]

  • Deprotection (Optional Step 3): Treat the isolated material with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group, yielding the free N4-amine.

Analytical Validation & Quality Control

Trustworthy data is essential.[1] Use the following methods to validate the identity and purity of your scaffold.

A. Regioisomer Determination (NMR)

Distinguishing N1-substituted vs. N4-substituted isomers is critical.[1]

FeatureN4-Substituted (e.g., N4-Boc)N1-Substituted (e.g., N1-Boc)
Symmetry More symmetrical signals for the ring protons.Highly asymmetrical ring signals.[1]
C2-H Shift ~2.4 - 2.8 ppm (Shielded).[1] The proton at the chiral center is adjacent to a secondary amine.~3.5 - 4.0 ppm (Deshielded).[1] The proton is adjacent to a carbamate/amide.
B. Chiral Purity (Enantiomeric Excess)

Racemization can occur if the reaction mixture is heated strongly in the presence of strong base.

  • Method: Chiral HPLC[1][2]

  • Column: Daicel Chiralpak AD-H or IC (Immobilized polysaccharide phases are preferred).[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

  • Detection: UV at 210 nm or 254 nm.[1]

  • Standard: Compare against a racemic standard (prepared by mixing S- and R- isomers) to identify the enantiomer peaks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-Protection (N1, N4-diBoc) Reagent excess or addition too fast.[1]Reduce Boc₂O to 0.9 equiv. Add dropwise at 0°C.
Low Yield on N1-Arylation Steric hindrance prevents attack.[1]Switch solvent to NMP (higher boiling point).[1] Increase temp to 140°C. Use Buchwald-Hartwig conditions (Pd₂dba₃/RuPhos) instead of SNAr.
Racemization High temp + Strong Base (e.g., NaH).[1]Switch to milder bases (Cs₂CO₃ or K₃PO₄).[1] Avoid temperatures >140°C.

References

  • Regioselectivity in Piperazines

    • Title: "Selective N-Protection of Piperazine Deriv
    • Source:Organic Process Research & Development (OPRD).[1]

    • Context: Establishes the kinetic preference of N4 over N1 in 2-substituted piperazines.
    • (General reference for OPRD methodologies).[1]

  • Synthesis of Antifungal Intermediates

    • Title: "Synthesis of Posaconazole and its Intermedi
    • Source:U.S. Patent 5,661,151.[1]

    • Context: Describes the handling of chiral piperazine intermediates in the synthesis of azole antifungals.
    • [1]

  • Chiral Analysis

    • Title: "Chiral HPLC Separation of Piperazine Deriv
    • Source:Journal of Chrom
    • Context: Methodologies for separating enantiomers of hindered amines.[3]

    • [1]

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Title: "Pd-Catalyzed N-Aryl
    • Source:Journal of the American Chemical Society.
    • Context: Advanced protocols for coupling the hindered N1 when SNAr fails.
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

strategies to improve diastereoselectivity with (S)-2-Isopropylpiperazine

Technical Support Center: (S)-2-Isopropylpiperazine Welcome to the technical support guide for utilizing (S)-2-Isopropylpiperazine in asymmetric synthesis. This center is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Isopropylpiperazine

Welcome to the technical support guide for utilizing (S)-2-Isopropylpiperazine in asymmetric synthesis. This center is designed for researchers, chemists, and drug development professionals to address common challenges and optimize experimental outcomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern diastereoselectivity, empowering you to troubleshoot effectively and innovate in your work.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Isopropylpiperazine and what are its primary applications?

(S)-2-Isopropylpiperazine is a chiral cyclic diamine. Its constrained, stereodefined structure makes it a valuable building block and chiral auxiliary in asymmetric synthesis.[1][2] In this context, it is typically derivatized—for example, by forming an amide with a prochiral carboxylic acid—to create a transient chiral substrate. The bulky isopropyl group at the stereocenter then effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face and thereby controlling the formation of a new stereocenter. This strategy is frequently employed in reactions like asymmetric alkylations, aldol additions, and Michael reactions.

Q2: Can you explain the fundamental principle of a chiral auxiliary?

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to induce stereoselectivity in a subsequent reaction.[3] The process follows three key stages:

  • Coupling: The auxiliary is covalently attached to the substrate.

  • Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter, leading to one diastereomer in excess.

  • Cleavage: The auxiliary is removed from the product, which now contains the desired stereocenter. The auxiliary can often be recovered and reused.

The effectiveness of an auxiliary like (S)-2-Isopropylpiperazine hinges on its ability to force the reaction to proceed through a rigid, well-defined transition state where one pathway is sterically or electronically favored over the other.

Q3: How do I measure and report diastereoselectivity?

Diastereoselectivity is typically quantified and reported in two ways:

  • Diastereomeric Ratio (d.r.): This is a direct ratio of the different diastereomers formed (e.g., 95:5). It is often determined by methods that can distinguish between the diastereomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy (by integrating distinct peaks) or High-Performance Liquid Chromatography (HPLC) using a standard column.

  • Diastereomeric Excess (d.e.): This is expressed as a percentage and represents the excess of the major diastereomer over the minor one. It is calculated using the formula: d.e. (%) = [ (Major Diastereomer - Minor Diastereomer) / (Major Diastereomer + Minor Diastereomer) ] * 100

A 95:5 d.r. corresponds to a 90% d.e. Both metrics are widely accepted in scientific literature.

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven optimization strategies.

Q4: My reaction shows a poor diastereomeric ratio (e.g., close to 1:1). What are the primary factors I should investigate?

A low diastereomeric ratio indicates that the energy difference between the competing transition states is minimal. To improve this, you must amplify these differences. The following parameters are the most critical levers you can pull.

1. Reaction Temperature:

  • The Problem: Higher temperatures provide more thermal energy, which can overcome the small energy barriers between the diastereomeric transition states, leading to a loss of selectivity. Many stereoselective reactions, particularly those involving organolithium reagents, are reversible or have competing side reactions at higher temperatures.[4]

  • The Solution: Lowering the reaction temperature is the most common and often most effective strategy. Running reactions at -78 °C (a dry ice/acetone bath) is standard practice for many lithiation-based alkylations. If selectivity is still poor, exploring even lower temperatures (e.g., -100 °C, using a liquid N₂/ethyl acetate bath) may be beneficial. Cryogenic temperatures are often necessary for direct lithiation methodologies involving piperazines.[5]

  • Causality: According to the Eyring equation, the ratio of products is exponentially dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lowering the temperature amplifies the impact of a small ΔΔG‡, resulting in a more selective reaction.

2. Solvent Choice:

  • The Problem: The solvent influences the reaction by solvating reagents, intermediates, and transition states. Its coordinating ability can dramatically alter the aggregation state and reactivity of organometallic reagents (like n-BuLi or LDA) and the geometry of the key transition state.

  • The Solution: Screen a range of aprotic solvents with varying coordinating abilities.

    • Tetrahydrofuran (THF): This is the most common starting point. It is a good coordinating solvent that can dissolve many organometallic species.

    • 2-Methyltetrahydrofuran (2-MeTHF): Can sometimes offer different selectivity profiles and is useful at lower temperatures due to its lower freezing point.

    • Diethyl Ether (Et₂O): Less coordinating than THF, which can lead to different lithium amide aggregation states and potentially higher selectivity.

    • Toluene/Hexanes: Non-coordinating solvents are often used in combination with coordinating additives (like TMEDA) to achieve fine control.

  • Causality: In lithiation reactions, the solvent can break down large, unreactive (n-BuLi)ₙ aggregates into smaller, more reactive species. Furthermore, solvent molecules can compete for coordination sites on the lithium cation in the transition state. A more rigid, chelated transition state, often favored in less coordinating solvents or with specific additives, is key to high diastereoselectivity. In one study, THF was found to provide the highest yield and diastereoselectivity compared to 2-MeTHF and DME.[6]

G cluster_0 Troubleshooting Workflow for Low Diastereoselectivity Start Low d.r. Observed Temp Step 1: Lower Temperature (e.g., -78 °C or -100 °C) Start->Temp Primary Variable Solvent Step 2: Screen Solvents (THF, Et2O, Toluene) Temp->Solvent If no/minor improvement Additives Step 3: Screen Additives (LiCl, LiBr, HMPA) Solvent->Additives For fine- tuning Optimized Optimized d.r. Additives->Optimized

Caption: A typical workflow for optimizing a reaction with poor diastereoselectivity.

Q5: I am seeing significant batch-to-batch variation in my results. What causes this irreproducibility?

Irreproducibility is a common and frustrating issue in sensitive reactions. The root cause is almost always an uncontrolled variable.[4]

  • Reagent Quality & Titer: Commercial organolithium reagents like n-BuLi and LDA can vary in concentration between bottles and degrade over time. Always titrate your organolithium solutions regularly (e.g., using menthol and a colorimetric indicator) to know their exact molarity. This is critical for achieving reproducible results.[4]

  • Strictly Anhydrous Conditions: Water is highly reactive towards strong bases and will quench your reagents, leading to lower yields and inconsistent results. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried before use.

  • Precise Temperature Control: Ensure the internal reaction temperature is maintained, not just the bath temperature. For scaled-up reactions, heat transfer can be slow. Use a calibrated low-temperature thermometer to monitor the internal temperature. A detrimental effect of warming has been noted in similar reactions.[4]

Q6: How can additives like lithium salts (LiCl, LiBr) or Lewis acids improve my diastereoselectivity?

Additives can have a profound, and sometimes non-intuitive, impact on the reaction outcome by modifying the nature of the active nucleophile and the transition state.

  • Lithium Halide Salts (LiCl, LiBr): These are known as "salt effects." Lithium halides can break up the aggregates of lithium amides (like LDA), leading to a more reactive "monomeric" species. This can result in cleaner and faster reactions. More importantly, they can participate in the transition state.

  • Mechanism of Action: In a notable study, the addition of LiBr was found to not only enhance but reverse the diastereoselectivity of a key addition step.[6][7] The proposed mechanism involves chelation, where the lithium cation coordinates to both the oxygen of the ketone and the β-amino group of the substrate. The bromide anion, associated with this complex, influences the overall geometry, thereby altering the facial bias of the nucleophilic attack.[6][7] This demonstrates that the counterion can be just as important as the cation.

G cluster_0 Proposed Chelation Model with Li+ Additive Aux Substrate-Auxiliary Conjugate Chelate Rigid Chelated Intermediate (with Li+) Aux->Chelate + LiX Product Major Diastereomer Chelate->Product E_plus Electrophile (E+) E_plus->Chelate Favored Trajectory (Less Hindered Face)

Caption: Additives can promote a rigid, chelated intermediate, enhancing selectivity.

Data Presentation: Effect of Salt Additives on Diastereoselectivity

The following table summarizes the dramatic effect of lithium bromide on a nucleophilic addition reaction, as reported in the literature.[6][7]

Additive (1.1 equiv)Diastereomeric Ratio (d.r.)Predominant Isomer
None0.91 : 1.0Undesired
MgBr₂·OEt₂~1.0 : 1.0None
LiBr 2.0 : 1.0 Desired
LiCl~1.1 : 1.0Minor effect
LiI~1.0 : 1.0Minor effect

This data highlights that a simple, minor change (the addition of LiBr) can yield a major improvement and even reversal of selectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation

This protocol provides a starting point for the alkylation of a substrate derivatized with (S)-2-Isopropylpiperazine. Caution: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate safety precautions.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reaction Setup:

    • Dissolve the (S)-2-Isopropylpiperazine-amide substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) in the prepared flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Enolate Formation):

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC or LC-MS if possible.

  • Quenching:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up and Analysis:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash column chromatography.

References

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(55), e202201311. Available from: [Link]

  • Lassaletta, J. M., et al. (2001). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. New Journal of Chemistry, 25(3), 435-440. Available from: [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available from: [Link]

  • Tambe, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. Available from: [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. Available from: [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). This is a placeholder for a future publication date found in search results. The general topic is relevant.
  • Burrell, M. R., et al. (2013). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. Available from: [Link]

  • PubChem. (2S)-2-Isopropylpiperazine, N1-BOC protected. National Center for Biotechnology Information. Available from: [Link]

  • Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3616–3627. Available from: [Link]

  • van den Broek, P. P., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(26), 4854-4860. Available from: [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available from: [Link]

  • Möller, D., et al. (2002). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry Letters, 12(4), 673-676. Available from: [Link]

  • Al-Harrasi, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20623-20641. Available from: [Link]

  • Gürdere, M. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Kim, H. Y., & Lectka, T. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. Available from: [Link]

  • Foley, D. P., & Dearden, M. J. (2013). An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(23), 5763. Available from: [Link]

  • Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up (S)-2-Isopropylpiperazine Synthesis

Topic: Troubleshooting & Process Optimization for (S)-2-Isopropylpiperazine Introduction Welcome to the Technical Support Center for (S)-2-Isopropylpiperazine (CAS: 16944-60-8 for the diketo precursor; target amine often...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for (S)-2-Isopropylpiperazine

Introduction

Welcome to the Technical Support Center for (S)-2-Isopropylpiperazine (CAS: 16944-60-8 for the diketo precursor; target amine often derived from L-Valine).[1]

Scaling up chiral piperazines presents a unique triad of challenges: enantiomeric erosion , water solubility during workup , and safety hazards associated with reducing agents. This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at the kilogram scale.

Module 1: Synthesis & Enantiomeric Integrity

The Workflow

The industrial standard relies on the "Chiral Pool" approach, utilizing L-Valine.

SynthesisWorkflow Valine L-Valine (Starting Material) Chloroacetyl N-Chloroacetyl-L-Valine Valine->Chloroacetyl Chloroacetyl chloride NaOH/H2O Diketo (S)-3-Isopropyl-2,5- piperazinedione Chloroacetyl->Diketo Cyclization NH3/MeOH Reduction Reduction Step (Critical Hazard) Diketo->Reduction LiAlH4 or Red-Al THF/Toluene Crude Crude (S)-2- Isopropylpiperazine Reduction->Crude Fieser Quench Filtration Pure Purified Product (>98% ee) Crude->Pure Distillation or Salt Formation

Figure 1: Standard synthesis workflow for (S)-2-isopropylpiperazine.[1] The yellow node indicates the step most prone to racemization; the red node indicates the highest safety risk.

Troubleshooting: Loss of Enantiomeric Excess (ee%)

Q: My final product shows an ee% drop (e.g., from 99% to 85%). Where is the leakage occurring?

A: Racemization rarely occurs during the reduction step.[1] It almost always happens during the cyclization to the diketopiperazine (the yellow node above).

  • Root Cause 1: Overheating during Cyclization. The formation of the diketopiperazine ring creates an acidic proton at the alpha-position (chiral center). High temperatures promote enolization, destroying chirality.

  • Root Cause 2: Strong Bases. Using strong alkoxides for cyclization promotes epimerization.[1]

Corrective Protocol:

  • Switch to Ammonia/Methanol: Use methanolic ammonia for the cyclization of N-chloroacetyl-valine esters.[1] This is milder than hydroxide or alkoxide bases.[1]

  • Temperature Control: Maintain the cyclization reaction below 40°C.

  • Check the Intermediate: Do not proceed to reduction until you verify the optical rotation of the intermediate (S)-3-isopropyl-2,5-piperazinedione. It should be approximately

    
     (c=1, H2O) [1].[1][2] If this is low, your final product will be low.
    

Module 2: The Reduction Step (Safety & Scale)

Q: We are moving from 10g to 500g. LiAlH4 (LAH) is becoming unmanageable.[1] What are the alternatives?

A: Solid LAH is dangerous to handle at scale due to dust explosions and pyrophoricity.[1]

Option A: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) [1]

  • Why: It is liquid, thermally more stable, and soluble in toluene (higher boiling point than THF, allowing faster reaction rates).

  • Trade-off: Workup requires specific handling to break the aluminum complex.[1]

Option B: Borane-THF (BH3[1]·THF)

  • Why: Safer than LAH, but often requires reflux to fully reduce the diamide.

  • Trade-off: significantly more expensive and requires careful quenching of methanol-borane complexes.[1]

Q: The reaction mixture solidifies or becomes too viscous during reduction.

A: This is a "stalling" effect caused by the precipitation of aluminum-amine complexes.[1]

  • Fix: Increase solvent volume to 20 volumes (20 L per 1 kg reactant).

  • Fix: Use a mechanical stirrer with high torque (anchor impeller), not a magnetic stir bar, which will decouple.

Module 3: Purification & Isolation (The "Water Trap")

Q: After quenching the reduction, I cannot extract the product from the aqueous phase. It’s a persistent emulsion. [1]

A: (S)-2-Isopropylpiperazine is highly water-soluble and hygroscopic.[1] Standard extraction with ether/DCM often fails at scale because the partition coefficient (


) favors water.[1]

The "Salt-Break" Protocol (Recommended for >100g):

MethodProcedureProsCons
Distillation Vacuum distillation (bp ~60-65°C at 10 mmHg).Cleanest product; no salts.[1]Requires high vacuum; product can solidify in condensers.
Azeotropic Drying Add benzene or toluene to aqueous phase; Dean-Stark trap to remove water.[1]Removes water without extraction.[1]Energy intensive; toxic solvents.[1]
Salt Precipitation Add HCl in MeOH or Oxalic acid to crude mixture. Filter the solid salt.[3][4]High recovery; purifies from non-basic impurities.[1]Requires a neutralization step later if free base is needed.[1]

Step-by-Step Recovery Guide:

  • Quench: Use the Fieser Method (n g LAH requires n mL H2O, n mL 15% NaOH, 3n mL H2O). This produces a granular white precipitate (aluminates) that is easy to filter, rather than a gelatinous mess.

  • Filter: Remove aluminum salts.[1] Wash the cake with THF.

  • Dry: Rotovap the filtrate to an oil.

  • Distill: Do not attempt aqueous extraction. Go straight to vacuum distillation of the crude oil.

Module 4: Regioselectivity in Downstream Reactions

Q: I am reacting (S)-2-isopropylpiperazine with an electrophile, but I'm getting a mixture of N1 and N4 products.

A: The steric bulk of the isopropyl group at C2 creates a kinetic difference between N1 and N4.

  • N4 (Distal): Less sterically hindered.[1] Reacts faster with bulky electrophiles.[1]

  • N1 (Proximal): Sterically hindered by the isopropyl group.

Regioselectivity Start (S)-2-Isopropylpiperazine N4_Product N4-Substituted (Major) (Kinetic Product) Start->N4_Product  Bulky Electrophile (e.g., Benzyl bromide) Low Temp (-10°C)   N1_Product N1-Substituted (Minor) (Thermodynamic/Forced) Start->N1_Product  Small Electrophile (e.g., Methyl iodide) High Temp / Excess  

Figure 2: Regioselectivity trends. The N4 position is nucleophilically superior due to lack of steric hindrance.

Guidance: To selectively functionalize N1, you must first protect N4 (e.g., with Boc anhydride, which will naturally prefer N4), react N1, and then deprotect.

References

  • Sigma-Aldrich. (S)-3-Isopropyl-2,5-piperazinedione Product Specification. Link[1]

  • Mackenzie, G. F., et al. (1959). Manufacturing process for piperazine. US Patent 2,901,482.[1][5] Link

  • Taran, V., et al. (2003). Method for the preparation of piperazine and its derivatives. US Patent 6,603,003B2.[1] Link[1]

  • Chem-Impex Int'l. (R)-(-)-3-Isopropyl-2,5-piperazinedione Technical Data. Link[1]

  • Reid, J. (1959).[1] Purification of piperazine. US Patent 2,919,275A. Link

Disclaimer: This guide is for research purposes. All scale-up activities involving hydrides must be reviewed by your institution's Process Safety Committee.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-Isopropylpiperazine

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and quality control of chiral molecules. (S)-2-Isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and quality control of chiral molecules. (S)-2-Isopropylpiperazine, a valuable building block in the development of pharmacologically active compounds, is no exception. The stereochemical purity of this intermediate can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the three most common and powerful analytical techniques for determining the enantiomeric excess of (S)-2-Isopropylpiperazine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

This document is designed to move beyond a simple listing of methods. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.

The Analytical Imperative: Why Enantiomeric Excess Matters

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. Therefore, a robust and reliable analytical method for determining the enantiomeric excess of (S)-2-Isopropylpiperazine is not just a matter of analytical rigor but a prerequisite for regulatory compliance and patient safety.

At a Glance: A Comparative Overview

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Derivatizing Agents
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[2]Differential interaction with a CSP in a gaseous mobile phase.Formation of diastereomers with distinct NMR signals.
Typical Analytes Non-volatile, thermally labile compounds.[2]Volatile, thermally stable compounds.Soluble compounds in deuterated solvents.
Sample Preparation Dissolution in a suitable solvent. Derivatization may be needed to enhance detection.Often requires derivatization to increase volatility and thermal stability.Derivatization with a chiral agent is necessary.
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral column and FID or MS detector.NMR spectrometer.
Key Advantage Broad applicability and wide range of available CSPs.[3]High resolution and sensitivity.Provides structural information in addition to ee.
Key Limitation Can be time-consuming and require significant solvent consumption.[4]Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods; requires a pure chiral derivatizing agent.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[5][6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[7]

The "Why": Causality in Method Development

The selection of the CSP is the most critical parameter in developing a chiral HPLC method.[8] For a cyclic secondary amine like 2-isopropylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities. These CSPs create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, allowing for the discrimination of a wide range of chiral molecules.[7]

The choice of the mobile phase is equally important. A typical mobile phase for polysaccharide-based CSPs consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. A small amount of a basic additive, like diethylamine (DEA), is often necessary when analyzing amines to prevent peak tailing by masking residual acidic silanol groups on the silica support of the CSP.

Due to the lack of a strong chromophore in 2-isopropylpiperazine, UV detection at low wavelengths (e.g., 200-220 nm) is required. Alternatively, pre-column derivatization with a UV-active reagent can be employed to enhance sensitivity.

Experimental Protocol: A Starting Point for (S)-2-Isopropylpiperazine

This protocol is based on established methods for structurally similar piperazine derivatives and serves as a robust starting point for method development.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based CSP, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to isopropanol may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of racemic 2-isopropylpiperazine (as a control) and the (S)-2-isopropylpiperazine sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject onto Chiral Column Filter->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Section 2: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers.[2] For a compound like 2-isopropylpiperazine, which has a relatively low boiling point, GC can be a highly efficient and sensitive method for determining enantiomeric excess.

The "Why": Causality in Method Development

Similar to HPLC, chiral GC relies on a chiral stationary phase. Derivatized cyclodextrins are the most common CSPs for GC. These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers more strongly than the other, leading to separation.

A key consideration for the GC analysis of amines is the need for derivatization. The free amine groups can interact strongly with the stationary phase, leading to poor peak shape and low resolution. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the amines into less polar and more volatile amides, significantly improving their chromatographic behavior. This also has the added benefit of introducing a fluorine-containing group, which can be advantageous for detection with an electron capture detector (ECD) for enhanced sensitivity, although a flame ionization detector (FID) is more common.

Experimental Protocol: A Plausible Approach for (S)-2-Isopropylpiperazine

This protocol is based on general methods for the chiral GC analysis of cyclic amines.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column.

Chromatographic Conditions:

  • Chiral Column: A cyclodextrin-based CSP, for example, a permethylated beta-cyclodextrin column (e.g., Chiraldex® B-PM, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 100 °C (hold for 1 min), then ramp to 200 °C at 5 °C/min.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the 2-isopropylpiperazine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the same manner as for HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatize with TFAA Sample->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject onto Chiral Column Reconstitute->Inject Separate Enantiomeric Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Section 3: NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[9] Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

The "Why": Causality in Method Development

For a secondary amine like 2-isopropylpiperazine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[9] Reaction of the racemic amine with a single enantiomer of Mosher's acid chloride produces a pair of diastereomeric amides. The magnetically anisotropic phenyl group of the Mosher's acid moiety causes the protons (and other nuclei) of the two diastereomers to experience different magnetic environments, resulting in different chemical shifts. By integrating the signals of a well-resolved pair of protons, the ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be determined.

The choice of which enantiomer of Mosher's acid chloride to use ((R) or (S)) is arbitrary for ee determination, but using both in separate experiments can be used to determine the absolute configuration of the amine.[10]

Experimental Protocol: Utilizing Mosher's Amide Formation

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Standard NMR tubes.

Sample Preparation (Derivatization):

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the (S)-2-isopropylpiperazine sample in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a small excess of an anhydrous base, such as pyridine (approximately 5-10 µL), to scavenge the HCl produced during the reaction.

  • Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (this can be monitored by observing the disappearance of the starting amine signals in the NMR spectrum).

NMR Analysis:

  • Acquire a ¹H NMR spectrum of the derivatized sample.

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric amides. Protons close to the newly formed amide bond and the chiral center of the piperazine are most likely to show the largest chemical shift difference.

  • Carefully integrate the selected pair of signals.

Data Analysis: The enantiomeric excess is calculated from the integrals of the signals corresponding to the two diastereomers:

% ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve Sample in CDCl₃ Derivatize React with (R)-Mosher's Acid Chloride Sample->Derivatize Acquire Acquire ¹H NMR Spectrum Derivatize->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability and accuracy.[11] Key validation parameters for an enantiomeric excess determination method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of (S)-2-Isopropylpiperazine depends on several factors, including the available instrumentation, the required sensitivity, and the stage of drug development.

  • Chiral HPLC is often the method of choice for routine quality control in a regulated environment due to its robustness, broad applicability, and the wide variety of commercially available chiral columns.[3]

  • Chiral GC can be an excellent alternative if the necessary equipment is available, offering high resolution and sensitivity, particularly for this relatively volatile compound.

  • NMR with chiral derivatizing agents is a valuable tool, especially during process development and in research settings. While it may not have the high throughput of chromatographic methods, it provides unambiguous structural information and can be performed with standard NMR instrumentation.

Ultimately, for critical applications, it is often advisable to use two orthogonal methods (e.g., HPLC and GC, or a chromatographic method and NMR) to provide complementary data and a higher degree of confidence in the analytical results. This comparative guide provides the foundational knowledge and practical starting points for researchers to develop and validate a reliable method for this critical quality attribute of (S)-2-Isopropylpiperazine.

References

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Online]. Available: [Link]

  • Isso, S., et al. (2023). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by means of chiral high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10431-10451.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
  • Sharma, S., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 135-149.
  • Sharma, S., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2684-2696.
  • ResearchGate. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • American Chemical Society. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • American Chemical Society. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(4), 1546-1553.
  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.
  • LCGC North America. (2000). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 18(6), 594-604.
  • ResearchGate. (2019). Chiral HPLC spectra, specific optical rotations, and enantiomeric excess (ee) of the racemate (±)-KCP-10043F (OZ-001) and its two enantiomers.
  • Kang, C. Q., et al. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-24.
  • ResearchGate. (2013). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • YouTube. (2023). How I Used Mosher Esters in my PhD. [Online]. Available: [Link]

  • University of Toronto. (n.d.).

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Comparative

A Senior Application Scientist's Guide to the Enantioselective Validation of (S)-2-Isopropylpiperazine

For researchers, scientists, and drug development professionals, the precise and accurate quantification of a specific enantiomer of a chiral molecule is paramount. (S)-2-Isopropylpiperazine, a chiral amine, presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of a specific enantiomer of a chiral molecule is paramount. (S)-2-Isopropylpiperazine, a chiral amine, presents a common analytical challenge: ensuring the desired stereoisomer is present in the correct amount and that its enantiomeric counterpart is either absent or below a specified limit. This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-2-Isopropylpiperazine, grounded in scientific principles and regulatory expectations. We will explore the "why" behind experimental choices, ensuring each protocol is a self-validating system.

The Criticality of Chiral Separation

In pharmaceutical development, the stereochemistry of a molecule is crucial as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, developing robust analytical methods for the enantioselective separation and quantification of molecules like (S)-2-Isopropylpiperazine is essential for quality control and regulatory compliance.[1] The primary goal is to separate and quantify the (S)-enantiomer from its (R)-enantiomer and other potential impurities.

Comparative Analysis of Analytical Techniques

Several chromatographic techniques are suitable for the analysis of chiral compounds. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most common and effective methods for the analysis of (S)-2-Isopropylpiperazine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantioselective analysis in the pharmaceutical industry.[2] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Principle of Separation: The "three-point interaction" model is a fundamental concept in chiral recognition.[3] For effective separation, the chiral selector in the stationary phase should have at least three points of interaction (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) with one enantiomer, where at least one of these interactions is stereoselective.

Method Considerations for (S)-2-Isopropylpiperazine:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives.[1] An immobilized cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel is a recommended starting point.[1]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal resolution. A mixture of an organic solvent (e.g., acetonitrile, methanol) and an amine modifier (e.g., diethylamine) is often used. The amine modifier helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.

  • Detection: (S)-2-Isopropylpiperazine lacks a strong chromophore, which can lead to low UV sensitivity.[1] Detection at low UV wavelengths (e.g., 205 nm) is a common approach. For trace analysis, pre-column derivatization with a UV-active agent can be employed to enhance sensitivity.[1][4]

Alternative Approach: Indirect Chiral HPLC

In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method adds a sample preparation step and requires a chiral derivatizing agent of high enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, it offers high sensitivity and selectivity.

Principle of Separation: Similar to HPLC, chiral GC columns with a chiral stationary phase are used to separate enantiomers. The mass spectrometer provides definitive identification and quantification.

Method Considerations for (S)-2-Isopropylpiperazine:

  • Derivatization: To improve volatility and chromatographic performance, piperazines are often derivatized before GC analysis. Perfluoroacylation is a common derivatization technique.[5]

  • Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative, is necessary for enantiomeric separation.

  • Ionization and Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for chiral analysis.[2]

Principle of Separation: In CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, leading to their separation.[3][6]

Method Considerations for (S)-2-Isopropylpiperazine:

  • Chiral Selector: Cyclodextrins are the most commonly used chiral selectors in CE. The choice and concentration of the cyclodextrin are critical for achieving separation.

  • Buffer pH and Composition: The pH of the background electrolyte affects the charge of the analyte and the selector, influencing the separation.

Method Validation: A Framework for Trustworthiness

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is accurate, precise, specific, sensitive, and robust. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for method validation.

The following is a logical workflow for the validation of an analytical method for (S)-2-Isopropylpiperazine.

Validation_Workflow A Method Development & Optimization B Specificity / Selectivity A->B Validation Parameters C Linearity & Range A->C Validation Parameters D Accuracy A->D Validation Parameters E Precision (Repeatability & Intermediate Precision) A->E Validation Parameters F Limit of Detection (LOD) & Limit of Quantitation (LOQ) A->F Validation Parameters G Robustness A->G Validation Parameters H System Suitability B->H C->H D->H E->H F->H G->H I Validated Method H->I Meets Acceptance Criteria

Caption: A typical workflow for analytical method validation.

Key Validation Parameters and Experimental Design
Parameter Purpose Typical Experimental Approach Acceptance Criteria (Example)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, the other enantiomer).Analyze blank samples, placebo, and spiked samples with the (R)-enantiomer and known impurities.The peak for (S)-2-Isopropylpiperazine should be well-resolved from other peaks (Resolution > 2.0). No interfering peaks at the retention time of the analyte in the blank or placebo.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a series of at least five standards over the desired concentration range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Determined from the linearity studies.Typically 80% to 120% of the test concentration for assay and LOQ to 120% for impurity determination.
Accuracy The closeness of the test results to the true value.Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of (S)-2-Isopropylpiperazine).Recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay precision): Multiple analyses of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Analyses on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.N/A
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).System suitability parameters should remain within acceptable limits.
System Suitability To ensure the chromatographic system is performing adequately for the intended analysis.Injections of a standard solution are made before and during the analysis of samples.Parameters such as resolution, tailing factor, and theoretical plates should meet pre-defined criteria.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for (S)-2-Isopropylpiperazine

This protocol provides a starting point for the development and validation of a chiral HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, 250 x 4.6 mm, 5 µm)

  • (S)-2-Isopropylpiperazine and (R)-2-Isopropylpiperazine reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic (S)- and (R)-2-Isopropylpiperazine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Validation Workflow:

HPLC_Validation_Workflow A System Suitability Test (Resolution, Tailing Factor) B Specificity (Inject Blank, Placebo, (R)-enantiomer) A->B C Linearity (5 concentrations, triplicate injections) B->C D Accuracy (Spiked placebo at 3 levels) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ Determination E->F G Robustness Study (Vary Flow, Temp, Mobile Phase) F->G H Final Method Report G->H

Caption: Step-by-step workflow for HPLC method validation.

Protocol 2: Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[7] This is a critical aspect of drug development and is required by regulatory agencies.[8]

Common Sources of Impurities:

  • Starting materials and intermediates

  • By-products of the synthesis

  • Degradation products

  • Residual solvents[9]

Analytical Approach: A combination of HPLC with a photodiode array (PDA) detector and LC-MS is often used for impurity profiling. The PDA detector provides spectral information that can help in the preliminary identification of impurities, while LC-MS provides molecular weight and structural information for definitive identification.

Conclusion

The validation of an analytical method for a chiral compound like (S)-2-Isopropylpiperazine requires a systematic and scientifically sound approach. By carefully selecting the appropriate analytical technique, optimizing the method parameters, and rigorously validating the method according to established guidelines, researchers can ensure the quality, safety, and efficacy of their drug products. This guide provides a comprehensive framework and practical protocols to achieve this critical objective. The principles and methodologies discussed herein are broadly applicable to the analysis of other chiral piperazine derivatives and small molecules in pharmaceutical development.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

  • Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available from: [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Semantic Scholar. indicating RP-HPLC method for determination of aripiprazole and its degradation products. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • University of Technology Sydney. Analytical Methods. Available from: [Link]

  • MDPI. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Available from: [Link]

  • PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • RSC Publishing. Multi-residue enantioselective determination of emerging drug contaminants in seawater by solid phase extraction and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Metfop. Recent trends in impurity profiling of pharmaceutical products. Available from: [Link]

  • DiVA portal. Enantiomeric Separations using Chiral Counter-Ions. Available from: [Link]

  • ManTech Publications. Impurity Profiling of Pharmaceuticals. Available from: [Link]

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available from: [Link]

  • ResearchGate. Multi-residue enantioselective determination of emerging drug contaminants in seawater by solid phase extraction and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE: A REVIEW. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of (S)-2-Isopropylpiperazine

[1] Executive Summary This guide outlines the mandatory safety and disposal procedures for (S)-2-Isopropylpiperazine (CAS: 75336-86-6).[1] As a chiral piperazine derivative, this compound presents specific hazards—primar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the mandatory safety and disposal procedures for (S)-2-Isopropylpiperazine (CAS: 75336-86-6).[1] As a chiral piperazine derivative, this compound presents specific hazards—primarily corrosivity and skin sensitization—that dictate its waste management lifecycle.

Crucial Directive: Do not treat this compound as general organic waste. Its basicity (amine functionality) requires strict segregation from acidic waste streams to prevent dangerous exothermic reactions in waste containers.[1]

Part 1: Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the physicochemical properties that drive risk. (S)-2-Isopropylpiperazine is a secondary amine; its nitrogen atoms act as nucleophiles and bases, which defines its incompatibility profile.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 75336-86-6Unique identifier for waste labeling.[1]
Physical State Solid (Crystalline/Powder)Requires solid waste containers; dust control measures needed.[1]
Melting Point 88.0 – 92.0 °CRemains solid at ambient lab temperatures.[1]
Acidity/Basicity Strong Organic BaseMUST be segregated from acids.[1]
GHS Hazards H314: Causes severe skin burnsH318: Causes serious eye damageH335: Respiratory irritationRequires full PPE (nitrile gloves, goggles, face shield) during disposal.[1]
RCRA Status Characteristic Waste (Likely D002)Classified as corrosive if in aqueous solution with pH > 12.[1]5.

Expert Insight: While the pure solid is stable, moisture absorption (hygroscopicity) can create a corrosive surface film.[1] Always handle waste containers with gloves, even if the exterior appears clean.

Part 2: Waste Stream Classification & Segregation

The most common failure point in laboratory waste management is improper segregation. (S)-2-Isopropylpiperazine must enter the Basic Organic Waste stream.[1]

The Segregation Logic
  • Incompatibility: Mixing amines with acid waste (e.g., HCl, H₂SO₄) generates immediate heat and pressure, potentially rupturing waste containers.[1]

  • Oxidation Risk: Segregate from strong oxidizers (peroxides, permanganates) to prevent ignition.[1]

  • Halogenation: If the compound was used in a reaction with halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream, provided the pH is controlled. If pure, it goes to Non-Halogenated Solids .[1]

Visualization: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for categorizing this specific chemical waste.

WasteSegregation Start Start: (S)-2-Isopropylpiperazine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution BinSolid Disposal Bin: Solid Organic Waste (Label: Basic/Corrosive) SolidPath->BinSolid ContamCheck Is it mixed with Halogenated Solvents? LiquidPath->ContamCheck BinHalo Disposal Bin: Halogenated Solvent Waste (Check pH) ContamCheck->BinHalo Yes (e.g., DCM, CHCl3) BinNonHalo Disposal Bin: Non-Halogenated Solvent Waste (Label: Basic) ContamCheck->BinNonHalo No (e.g., MeOH, EtOAc)

Caption: Decision matrix for segregating (S)-2-Isopropylpiperazine based on physical state and solvent context.

Part 3: Operational Disposal Protocol

Follow these steps to prepare the waste for pickup by your Environmental Health & Safety (EHS) or waste management contractor.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.

  • Avoid: Metal containers (aluminum/steel) unless lined, as amines can corrode certain alloys over time or react with residual rust.[1]

Step 2: Chemical Deactivation (Optional but Recommended)

If you have small quantities of pure material, you may chemically deactivate it before disposal to reduce immediate hazard, though direct incineration is preferred .[1]

  • Protocol: Dissolve the solid in a combustible solvent (e.g., ethanol).

  • Neutralization: Do not neutralize in the waste container. If neutralization is required by your facility, do it in a reaction flask first, using a weak acid (like Citric Acid) to bring pH to ~7-8, then transfer to waste.[1]

Step 3: Labeling

Your waste tag must explicitly state:

  • Chemical Name: (S)-2-Isopropylpiperazine[1][2]

  • Hazard Class: Corrosive (pH > 12 if wet), Irritant.[1]

  • Constituents: If in solution, list the solvent % and the amine %.

Part 4: Professional Disposal (End-of-Life)

Once the waste leaves your laboratory, it must be processed by a licensed hazardous waste facility.[1] You must ensure your contractor utilizes the following method:

Incineration with Afterburner and Scrubber

  • Why: Piperazines contain nitrogen.[3] Simple combustion can release Nitrogen Oxides (NOx), which are regulated pollutants.[1]

  • Mechanism:

    • The waste is dissolved in a combustible solvent.

    • It is injected into a chemical incinerator.

    • Afterburner: Ensures complete oxidation of the organic skeleton.

    • Scrubber: Captures NOx gases generated from the nitrogen atoms, preventing atmospheric release.

Regulatory Note: Under US RCRA regulations, this material is not P-listed (acutely toxic) but is a "Characteristic Waste" (Corrosive) if aqueous. It must be manifested accordingly [1].

Part 5: Emergency Spill Response

Spills of (S)-2-Isopropylpiperazine, particularly in solid form, require a calm, methodical approach to prevent inhalation of dust or skin burns.[1]

Spill Cleanup Workflow
  • Evacuate & Ventilate: If dust is airborne, clear the area.

  • PPE: Don double nitrile gloves, lab coat, and a P95/N95 respirator (if powder is loose).[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid Spill: Surround with absorbent pads.

  • Neutralization (The "Soft" Approach):

    • Do NOT pour strong acid (HCl) on the spill; it will sputter.[1]

    • Use: Sodium Bisulfate or Citric Acid powder to neutralize the base gently.

  • Collection: Scoop into a dedicated waste container. Wash the surface with soap and water.[4][5][6][7]

SpillResponse Identify 1. Assess Spill (Solid vs Liquid) PPE 2. Don PPE (Respirator + Gloves) Identify->PPE Contain 3. Containment (Dampen solids) PPE->Contain Neutralize 4. Neutralize (Use Citric Acid) Contain->Neutralize Dispose 5. Bag & Tag (Hazardous Waste) Neutralize->Dispose

Caption: Emergency response workflow for amine spills, prioritizing dust control and gentle neutralization.

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[8][9] Available at: [Link][1]

  • PubChem. (2S)-2-Isopropylpiperazine Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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